molecular formula C23H24O13 B14748460 Syringetin 3-O-galactoside

Syringetin 3-O-galactoside

货号: B14748460
分子量: 508.4 g/mol
InChI 键: JMFWYRWPJVEZPV-UOCKATJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Syringetin 3-O-galactoside has been reported in Lysimachia davurica and Lysimachia vulgaris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C23H24O13

分子量

508.4 g/mol

IUPAC 名称

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1

InChI 键

JMFWYRWPJVEZPV-UOCKATJYSA-N

手性 SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

规范 SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

产品来源

United States

Foundational & Exploratory

Unveiling the Natural Reserves of Syringetin 3-O-galactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of Syringetin 3-O-galactoside, a flavonoid glycoside of interest to the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. As a glycoside of the O-methylated flavonol syringetin, this compound is garnering attention for its potential pharmacological properties. This guide consolidates the current knowledge on its natural distribution, presents a generalized methodology for its extraction and isolation, and explores its putative role in cellular signaling pathways based on related compounds.

Natural Sources and Quantitative Analysis

This compound has been identified in a variety of plant species. The primary sources reported in the scientific literature include plants from the Anthyllis, Lysimachia, Vaccinium, and Corylus genera. While the presence of this compound is noted in several species, quantitative data remains limited. One study has quantified this compound in the leaves of Corylus heterophylla (Asian hazel).[1]

Plant SourcePart of PlantConcentration (µg/g dry weight)Reference
Corylus heterophylla Fisch.LeavesNot explicitly quantified, but present[1][2]
Anthyllis sericeaNot specifiedPresence confirmed[3][4]
Lysimachia vulgaris var. davuricaNot specifiedPresence confirmed[3][4]
Lysimachia nummulariaWhole plantPresence confirmed[3]
Vaccinium uliginosumFruitPresence confirmed[3]
Vaccinium myrtillusFruitPresence confirmed[3]

Note: The table highlights the scarcity of quantitative data for this compound in various natural sources.

Experimental Protocols: A Representative Approach for Isolation and Characterization

Due to the lack of a specific, detailed published protocol for the isolation of this compound, this section presents a generalized yet comprehensive experimental workflow based on established methods for isolating flavonoid glycosides from plant materials, particularly from the Lysimachia species.

Extraction

The initial step involves the extraction of flavonoids from the plant material. Ultrasound-assisted extraction is a common and efficient method.

  • Objective: To extract total flavonoids from the plant material.

  • Procedure:

    • Air-dry and powder the plant material (e.g., leaves of Lysimachia vulgaris).

    • Suspend the powdered material in an appropriate solvent. A 70% ethanol (B145695) solution is often effective.[1]

    • Maintain a solid-to-liquid ratio of 1:20 (g/mL).[1]

    • Perform ultrasound-assisted extraction at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 50 minutes).[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

  • Objective: To enrich the flavonoid glycoside fraction.

  • Procedure:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

    • Monitor the flavonoid content in each fraction using thin-layer chromatography (TLC). Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fraction is subjected to various chromatographic techniques to isolate the target compound.

  • Objective: To isolate pure this compound.

  • Procedure:

    • Column Chromatography: Pack a column with silica (B1680970) gel or a polymeric resin like Diaion HP-20.[5] Apply the enriched fraction and elute with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration.[6]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.[5]

    • Collect fractions and monitor the purity of each fraction using analytical HPLC.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

  • Objective: To confirm the identity of this compound.

  • Procedure:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like LC-MS/MS.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H-NMR and 13C-NMR spectra to elucidate the detailed structure, including the positions of the sugar moiety and methoxy (B1213986) groups.[5]

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_extraction 1. Extraction cluster_fractionation 2. Fractionation cluster_purification 3. Purification cluster_characterization 4. Structural Elucidation plant_material Powdered Plant Material solvent_extraction Ultrasound-Assisted Extraction (e.g., 70% Ethanol) plant_material->solvent_extraction filtration Filtration & Concentration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract liquid_partition Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate, n-butanol) crude_extract->liquid_partition enriched_fraction Enriched Flavonoid Glycoside Fraction liquid_partition->enriched_fraction column_chromatography Column Chromatography (Silica Gel or HP-20) enriched_fraction->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms_analysis Mass Spectrometry (MS) nmr_analysis NMR Spectroscopy (1H, 13C) structure_confirmation Structure Confirmed ms_analysis->structure_confirmation nmr_analysis->structure_confirmation

Caption: A generalized workflow for the isolation and characterization of this compound.

Potential Signaling Pathways

Direct research on the signaling pathways modulated by this compound is currently unavailable in the scientific literature. However, studies on structurally similar flavonoid glycosides, such as Quercetin 3-O-galactoside, offer potential insights into its mechanism of action. Quercetin 3-O-galactoside has been shown to inhibit melanogenesis by regulating the PKA/MITF and ERK signaling pathways.[7] Given the structural similarity, it is plausible that this compound may also interact with these or similar pathways.

The aglycone, syringetin, has been reported to induce differentiation in human osteoblasts through the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] This suggests that the core flavonoid structure possesses bioactivity that may be modulated by the attached sugar moiety.

Proposed Signaling Pathway Based on a Structurally Related Compound

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activity of Quercetin 3-O-galactoside in inhibiting melanogenesis.

proposed_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S3G This compound (Proposed Action) receptor Receptor S3G->receptor Inhibition? PKA PKA S3G->PKA Inhibition? ERK ERK S3G->ERK Activation? receptor->PKA Activation receptor->ERK Activation CREB CREB PKA->CREB Phosphorylation MITF MITF ERK->MITF Inhibition CREB->MITF Activation melanogenesis_genes Melanogenesis-Related Genes (e.g., TYR, TRP-1, TRP-2) MITF->melanogenesis_genes Transcription

Caption: A proposed signaling pathway for this compound based on related compounds.

Conclusion and Future Directions

This compound is a flavonoid glycoside with a scattered distribution in the plant kingdom. This guide highlights the need for more extensive quantitative analysis of this compound in its known natural sources. Furthermore, the development and publication of a detailed and optimized isolation protocol would be highly beneficial for the research community. While direct evidence is lacking, the biological activity of structurally related compounds suggests that this compound may modulate key cellular signaling pathways, warranting further investigation into its potential therapeutic applications. Future research should focus on quantifying its presence in various plants, optimizing its isolation, and elucidating its specific molecular targets and mechanisms of action.

References

Isolating Syringetin 3-O-galactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Syringetin 3-O-galactoside

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. It is a glycoside derivative of Syringetin, where a galactose sugar molecule is attached at the 3-O position. Flavonoids and their glycosides are of significant interest to the pharmaceutical industry due to their antioxidant, anti-inflammatory, and other potential therapeutic properties. Accurate isolation and purification are crucial first steps in the investigation of these compounds.

Chemical Structure:

  • IUPAC Name: 2-(4-hydroxy-3,5-dimethoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₂₃H₂₄O₁₃

  • Molecular Weight: 508.43 g/mol

Natural Sources

Scientific literature has confirmed the presence of this compound in several plant species. Notably, it has been identified in:

  • Syzygium alternifolium : Found in the stem bark and leaf parts.[1]

  • Corylus heterophylla (Asian hazel) : Isolated from the leaves.[2]

  • Lysimachia vulgaris (Garden loosestrife)

  • Anthyllis sericea

  • Lysimachia nummularia (Creeping Jenny) [3]

  • Anthyllis henoniana [3]

Researchers should consider these plants as primary sources for the isolation of this compound.

Generalized Isolation and Purification Protocol

The following protocol is a composite methodology derived from standard practices for flavonoid glycoside isolation. Researchers will need to optimize these steps for their specific plant material and laboratory conditions.

Stage 1: Extraction
  • Plant Material Preparation:

    • Collect the desired plant parts (e.g., leaves, stem bark).

    • Thoroughly wash the material to remove debris.

    • Air-dry or freeze-dry the plant material to prevent enzymatic degradation of flavonoids.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Primary Extraction: Macerate or sonicate the powdered plant material with a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting flavonoid glycosides. A typical ratio would be 1:10 (w/v) of plant material to solvent.

    • Fractionation (Optional but Recommended): After concentrating the initial extract, perform liquid-liquid partitioning. This involves sequentially extracting the crude extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

Stage 2: Chromatographic Purification
  • Column Chromatography (Initial Separation):

    • Stationary Phase: Use a suitable stationary phase for initial fractionation. Sephadex LH-20 is highly effective for separating flavonoids. Silica (B1680970) gel can also be used, but care must be taken as acidic conditions can cause hydrolysis of the glycosidic bond.

    • Mobile Phase: Elute the column with a gradient of solvents. For Sephadex LH-20, a common mobile phase is methanol or ethanol. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often employed.

    • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is typically used for the final purification of flavonoid glycosides.

    • Mobile Phase: A gradient system of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile (B52724) is common. The specific gradient will need to be optimized based on analytical HPLC runs.

    • Detection: Use a UV-Vis detector, monitoring at wavelengths around 280 nm and 350 nm, which are characteristic absorption maxima for flavonoids.

    • Fraction Collection: Collect the peak corresponding to this compound.

Stage 3: Structure Elucidation and Purity Assessment
  • Purity Check: Assess the purity of the isolated compound using analytical HPLC.

  • Structural Confirmation: Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Quantitative Data

Due to the lack of specific published isolation studies, a table of quantitative data (e.g., yields, purity from different sources) cannot be provided at this time. Researchers who successfully isolate this compound are encouraged to publish their findings to contribute to the body of scientific knowledge.

Visualizing the Process and Structure

To aid in the understanding of the workflow and the chemical nature of the target compound, the following diagrams are provided.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried, Powdered Plant Material solvent_extraction Methanol/Ethanol Extraction plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation butanol_fraction Enriched n-Butanol Fraction fractionation->butanol_fraction column_chrom Sephadex LH-20 Column Chromatography butanol_fraction->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_compound Pure Syringetin 3-O-galactoside prep_hplc->pure_compound hplc_purity Analytical HPLC (Purity Check) pure_compound->hplc_purity ms_nmr MS & NMR (Structure Confirmation) pure_compound->ms_nmr

Caption: Generalized workflow for the isolation and purification of this compound.

Caption: Chemical relationship between Syringetin, Galactose, and this compound.

Conclusion

The isolation of this compound presents a promising avenue for the discovery of novel bioactive compounds. While a standardized, universally accepted protocol has yet to be published, the methodologies outlined in this guide provide a solid foundation for researchers to develop their own effective purification strategies. The successful isolation and characterization of this compound from its natural sources will be a valuable contribution to the fields of phytochemistry and pharmacology.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Syringetin (B192474) 3-O-galactoside, a naturally occurring flavonol glycoside. This document details the necessary experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the elucidation workflow and chemical structures to aid in understanding.

Introduction

Syringetin 3-O-galactoside is a flavonoid found in various medicinal plants, including those from the Lysimachia and Corylus genera. As a derivative of the aglycone syringetin, this compound is of interest to researchers for its potential biological activities. The precise determination of its chemical structure is fundamental for any further investigation into its pharmacological properties and potential applications in drug development.

The elucidation of the structure of this compound involves a systematic approach combining isolation and purification techniques with spectroscopic analysis. High-performance liquid chromatography (HPLC) is often employed for purification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for structural characterization.

Experimental Protocols

The following sections outline the key experimental procedures for the isolation and structural determination of this compound.

Isolation and Purification from Plant Material (e.g., Lysimachia vulgaris)

A detailed protocol for the extraction and isolation of flavonoid glycosides from a plant source like Lysimachia vulgaris is presented below.

2.1.1. Extraction

  • Plant Material Preparation: Air-dried and powdered aerial parts of Lysimachia vulgaris are used as the starting material.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with 80% aqueous methanol (B129727) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • The ethyl acetate fraction, which is typically rich in flavonoid glycosides, is collected and concentrated.

2.1.3. Chromatographic Purification

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

  • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

  • Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.

Spectroscopic Analysis

2.2.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure of the aglycone and the sugar moiety through fragmentation analysis.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are recorded to establish the complete structure and stereochemistry of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Acid Hydrolysis

To confirm the identity of the aglycone and the sugar moiety, the glycoside is subjected to acid hydrolysis.

  • The purified compound is dissolved in a solution of 2M HCl in aqueous methanol.

  • The mixture is heated at 90°C for 2 hours.

  • The reaction mixture is then neutralized and partitioned with ethyl acetate.

  • The aglycone in the ethyl acetate layer and the sugar in the aqueous layer are identified by comparison with authentic standards using chromatographic techniques (e.g., TLC or HPLC).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₃H₂₄O₁₃
Molecular Weight508.43 g/mol
HR-ESI-MS [M-H]⁻m/z 507.1195 (calculated for C₂₃H₂₃O₁₃⁻)
Major MS/MS Fragmentsm/z 345 [Syringetin - H]⁻, m/z 161 [Galactose - H - H₂O]⁻
Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d6)

The following NMR data is a predicted assignment based on the known chemical shifts of the syringetin aglycone and the galactose moiety, taking into account the glycosylation shift at the C-3 position.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone (Syringetin)
66.21d2.0
86.41d2.0
2', 6'7.45s
OCH₃ (3', 5')3.75s
Sugar (Galactose)
1''5.39d7.5
2''~3.5-3.8m
3''~3.5-3.8m
4''~3.5-3.8m
5''~3.5-3.8m
6''a~3.4-3.6m
6''b~3.4-3.6m

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d6)

Positionδ (ppm)
Aglycone (Syringetin)
2156.5
3133.8
4176.4
5161.2
698.8
7164.4
893.7
9156.3
10104.1
1'120.7
2', 6'108.9
3', 5'148.2
4'139.5
OCH₃ (3', 5')56.1
Sugar (Galactose)
1''101.9
2''71.3
3''73.4
4''68.1
5''75.9
6''60.6

Mandatory Visualizations

The following diagrams illustrate key aspects of the structure elucidation process and the chemical structure of this compound.

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction (80% MeOH) Ethyl Acetate Fraction Ethyl Acetate Fraction Crude Extract->Ethyl Acetate Fraction Solvent Partitioning Semi-pure Compound Semi-pure Compound Ethyl Acetate Fraction->Semi-pure Compound Column Chromatography Pure this compound Pure this compound Semi-pure Compound->Pure this compound Preparative HPLC Molecular Formula & Weight Molecular Formula & Weight Pure this compound->Molecular Formula & Weight HR-ESI-MS Connectivity & Stereochemistry Connectivity & Stereochemistry Pure this compound->Connectivity & Stereochemistry 1D & 2D NMR Aglycone + Sugar Aglycone + Sugar Pure this compound->Aglycone + Sugar Acid Hydrolysis Final Structure Final Structure Molecular Formula & Weight->Final Structure Connectivity & Stereochemistry->Final Structure Structure Confirmation Structure Confirmation Aglycone + Sugar->Structure Confirmation TLC/HPLC Comparison Structure Confirmation->Final Structure

Caption: Workflow for the Elucidation of this compound.

Caption: Chemical Structure of this compound.

G This compound This compound Syringetin (Aglycone) Syringetin (Aglycone) This compound->Syringetin (Aglycone) Loss of Galactose moiety Galactose Galactose This compound->Galactose Cleavage of glycosidic bond Further Fragmentation Further Fragmentation Syringetin (Aglycone)->Further Fragmentation Retro-Diels-Alder

Caption: Mass Spectrometry Fragmentation Pathway.

An In-depth Technical Guide to the Physicochemical Properties of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a glycoside derivative of Syringetin, an O-methylated flavonol. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities. Understanding the physicochemical properties of this compound is fundamental for research into its bioavailability, formulation, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores potential signaling pathway interactions based on closely related compounds.

Physicochemical Properties

Quantitative experimental data for some physicochemical properties of this compound are limited in publicly available literature. The following tables summarize the available data, including computed values which can serve as a useful estimation for experimental design.

Table 1: General and Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H24O13[1][2][3][4]
Molecular Weight 508.43 g/mol [1][2][3]
CAS Number 55025-56-4[1][2][3][4]
Melting Point 248 °C[3][5]
Boiling Point (Predicted) 850.6 °C at 760 mmHg[5]
LogP (Predicted) 0.7[3]
Hydrogen Bond Donor Count 7[3]
Hydrogen Bond Acceptor Count 13[3]
Rotatable Bond Count 6[5]

Table 2: Solubility Profile of this compound

SolventSolubilityRemarksSource
DMSO May dissolveQualitative data; quantitative data not available.[5]
Water Likely lowSuggested as a potential solvent to try, but flavonoids, in general, have low water solubility.[5]
Ethanol Likely lowSuggested as a potential solvent to try.[5]
DMF May dissolveSuggested as a potential solvent to try.[5]

Note: The solubility of flavonoids is highly dependent on the solvent and temperature. For drug development purposes, it is crucial to experimentally determine the quantitative solubility in various pharmaceutically acceptable solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for flavonoids can be applied.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the flavonoid at different pH values.

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.

  • Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms of the molecule have different absorbances is plotted against the pH. The pKa value can then be determined from the inflection point of the resulting sigmoidal curve.

Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by this compound are not extensively reported. However, research on the structurally similar flavonoid, Myricetin (B1677590) 3-O-galactoside , and the aglycone, Syringetin , provides valuable insights into potential mechanisms of action.

A study on Myricetin 3-O-galactoside demonstrated its ability to suppress melanogenesis in B16F10 melanoma cells by modulating the PKA and ERK1/2 signaling pathways .[7] Specifically, it was found to inhibit the phosphorylation of PKA, which in turn leads to a cascade of downstream effects. Concurrently, it was observed to increase the phosphorylation of ERK1/2.[7]

Furthermore, the aglycone, Syringetin, has been shown to induce human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .[8]

Based on the findings for Myricetin 3-O-galactoside, a potential signaling pathway is illustrated below.

Melanogenesis_Pathway alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Transcription ERK ERK pERK pERK ERK->pERK pERK->MITF Degradation Tyrosinase Tyrosinase MITF->Tyrosinase Transcription TRP1 TRP1 MITF->TRP1 Transcription TRP2 TRP2 MITF->TRP2 Myricetin_3_O_galactoside Myricetin 3-O-galactoside Myricetin_3_O_galactoside->PKA Inhibition Myricetin_3_O_galactoside->ERK

Caption: Proposed signaling pathway for Myricetin 3-O-galactoside in melanogenesis.

Disclaimer: The signaling pathway depicted is for the structurally related compound Myricetin 3-O-galactoside and serves as a potential model for this compound. Further research is required to confirm if this compound acts through the same or similar pathways.

References

Preliminary Biological Screening of Syringetin 3-O-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin 3-O-galactoside, a naturally occurring flavonoid glycoside, belongs to a class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a framework for the preliminary biological screening of this compound. Due to the limited availability of specific experimental data for this particular glycoside, this document leverages data from structurally related compounds to illustrate potential biological activities. Detailed experimental protocols for key in vitro assays are provided to facilitate the investigation of its therapeutic potential. Furthermore, this guide presents visualizations of common experimental workflows and relevant signaling pathways potentially modulated by flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Syringetin is an O-methylated flavonol, and its glycosidic forms, such as this compound, are of significant interest due to their potential for enhanced bioavailability and modified biological activity compared to the aglycone. Preliminary biological screening is a critical first step in the drug discovery process to identify and characterize the pharmacological properties of such natural products. This guide outlines a panel of recommended in vitro assays to assess the antioxidant, cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this compound.

Potential Biological Activities: Data from Structurally Related Compounds

Quantitative data on the biological activities of this compound is not extensively available in the public domain. Therefore, to provide a comparative context, the following tables summarize the activities of structurally similar flavonoid glycosides.

Table 1: Antioxidant Activity of Structurally Related Flavonoid Glycosides

CompoundAssayIC50 ValueReference
Syringetin-3-O-β-d-glucosideDPPH Radical Scavenging286.6 ± 3.5 µg/mL[1]
Syringetin-3-O-β-d-glucosideABTS Radical Scavenging283.0 ± 1.5 µg/mL[1]
Myricetin-3-O-galactosideLipid Peroxidation Inhibition160 µg/mL[2]

Table 2: Enzyme Inhibitory Activity of Structurally Related Flavonoid Glycosides

CompoundEnzymeInhibitionConcentrationReference
Myricetin-3-O-galactosideXanthine (B1682287) Oxidase57%100 µg/mL[2]
Quercetin-3-β-galactosideSARS-CoV 3CLproIC50: 42.79 ± 4.97 µM[3]

Experimental Protocols

This section details the methodologies for a panel of in vitro assays suitable for the preliminary biological screening of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO, methanol)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound and ascorbic acid in the appropriate solvent.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents and Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • This compound (test compound)

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and Trolox.

    • In a 96-well plate, add 10 µL of each dilution to the wells.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., NIH-3T3)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • This compound (test compound) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a CO2 incubator.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5]

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (test compound)

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) (for standard curve)

    • 24-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition.

Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which is implicated in gout.[6]

  • Reagents and Materials:

    • Xanthine oxidase from bovine milk

    • Xanthine

    • Phosphate (B84403) buffer (pH 7.5)

    • This compound (test compound)

    • Allopurinol (positive control)

    • Spectrophotometer

  • Protocol:

    • Prepare the assay mixture containing phosphate buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate.

    • Incubate at 25°C for 30 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Measure the absorbance at 290 nm, which corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition and the IC50 value.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for preliminary screening and a simplified representation of a signaling pathway potentially modulated by flavonoids.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT on cancer and normal cells) Dilutions->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO production in RAW 264.7) Dilutions->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assay (Xanthine Oxidase) Dilutions->Enzyme_inhibition IC50 IC50 Value Calculation Antioxidant->IC50 Cytotoxicity->IC50 Anti_inflammatory->IC50 Enzyme_inhibition->IC50 Activity_comparison Comparison with Controls IC50->Activity_comparison Report Report Generation Activity_comparison->Report

Preliminary biological screening workflow.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Compound This compound (Hypothesized) Compound->IKK inhibits? Compound->NFkB_p65 inhibits?

Hypothesized NF-κB signaling pathway modulation.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the data from structurally related flavonoid glycosides suggest its potential as an antioxidant, anti-inflammatory, and enzyme inhibitory agent. The experimental protocols detailed in this guide provide a robust framework for the systematic preliminary biological screening of this compound. Further investigation is warranted to elucidate its specific pharmacological profile and mechanisms of action, which could pave the way for its development as a novel therapeutic agent. The provided workflows and pathway diagrams serve as a conceptual foundation for designing and interpreting these future studies.

References

In Vitro Antioxidant Profile of Syringetin 3-O-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant assays relevant to the evaluation of Syringetin (B192474) 3-O-galactoside. While direct and extensive experimental data for this specific glycoside is limited in currently available literature, this document outlines the established methodologies and presents comparative data from a closely related compound, Syringetin 3-O-β-D-glucoside, to serve as a foundational resource for future research.

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plants, including Lysimachia vulgaris var davurica and Anthyllis sericea.[1][2] Flavonoids are a well-studied class of natural compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)
Syringetin 3-O-β-D-glucosideDPPH286.6 ± 3.5
Syringetin 3-O-β-D-glucosideABTS283.0 ± 1.5
Data sourced from a 2022 review on the pharmacological actions of syringetin and its derivatives.[1]

Core Experimental Protocols for Antioxidant Assessment

The following sections detail the standard in vitro assays that can be employed to comprehensively evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.[3] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The discoloration is measured spectrophotometrically.[4][5]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.[6]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of the DPPH working solution to 100 µL of the sample solution at different concentrations.[7]

    • For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.

    • For the blank, use 200 µL of the solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample DPPH_sol->Mix Sample_sol Prepare Syringetin 3-O-galactoside Dilutions Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the sample solution to 195 µL of the ABTS•+ working solution in a 96-well plate.[8]

    • The control consists of 10 µL of the solvent and 195 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature in the dark for 6-7 minutes.[9][10]

  • Measurement: Measure the absorbance at 734 nm.[8][9]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus sample concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ Solution with Sample ABTS_work->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 6-7 min in the dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[5][11]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate (B1210297) buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[11] Warm the solution to 37°C before use.[9]

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of the sample solution to 220 µL of the FRAP working solution in a 96-well plate.[12]

    • A standard curve is typically prepared using a known antioxidant like Trolox or FeSO₄.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.[5][12]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with the standard curve.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Working Reagent Mix Mix FRAP Reagent with Sample FRAP_reagent->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Reducing Power from Standard Curve Measure->Calculate

FRAP Assay Experimental Workflow
Reducing Power Assay

This assay is based on the principle that compounds with reducing power will reduce the ferricyanide (B76249) (Fe³⁺) in potassium ferricyanide to the ferrous (Fe²⁺) form. The resulting Fe²⁺ then reacts with ferric chloride to form a ferric-ferrous complex that has an intense blue color and can be measured spectrophotometrically.

Experimental Protocol:

  • Reaction Mixture:

    • Mix 1 mL of the sample solution (at various concentrations) with 2.5 mL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide (K₃Fe(CN)₆).[10]

  • Incubation: Incubate the mixture at 50°C for 20 minutes.[10][13]

  • Termination of Reaction: Add 2.5 mL of 10% trichloroacetic acid (TCA) to the mixture and centrifuge at 1000 x g for 10 minutes.[13]

  • Color Development:

    • Take 2.5 mL of the upper layer (supernatant) and mix it with 2.5 mL of distilled water and 0.5 mL of 0.1% ferric chloride (FeCl₃).[13]

  • Measurement: Measure the absorbance of the resulting solution at 700 nm.[10][13]

  • Interpretation: A higher absorbance value indicates a greater reducing power of the sample.

Metal Chelating Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the red ferrozine-Fe²⁺ complex is disrupted.

Experimental Protocol:

  • Reaction Mixture:

    • Mix 0.2 mL of the sample solution with 0.2 mL of 0.1 mM FeSO₄.[14]

  • Initiation of Complex Formation: Add 0.4 mL of 0.25 mM ferrozine (B1204870) to initiate the reaction.[14]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the solution at 562 nm.

  • Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as:

    • Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (without the sample).

Conclusion

This technical guide provides a framework for the in vitro evaluation of the antioxidant properties of this compound. While specific data for this compound remains to be fully elucidated, the provided protocols for DPPH, ABTS, FRAP, reducing power, and metal chelating assays offer robust and standardized methods for its characterization. The data from the closely related Syringetin 3-O-β-D-glucoside suggests that this compound may possess antioxidant activities that warrant further investigation for its potential applications in drug development and as a health-promoting agent. Future studies should focus on performing these assays to generate specific quantitative data for this compound.

References

Syringetin 3-O-galactoside: A Technical Guide to its Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin (B192474) 3-O-galactoside is a flavonoid, specifically an O-methylated flavonol glycoside. Flavonoids are a large class of polyphenolic compounds found in plants, known for their diverse biological activities.[1][2] Syringetin, the aglycone of this compound, is a dimethyl ether derivative of myricetin (B1677590) and has been the subject of research for its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Syringetin 3-O-galactoside has been isolated from various plant sources, including the leaves of Corylus heterophylla Fisch., Lysimachia vulgaris var. davurica, and Vaccinium myrtillus (bilberry).[1][3]

While direct and extensive experimental data on the pharmacological activities of this compound are currently limited, this technical guide aims to provide a comprehensive overview of its potential activities based on the known biological effects of its aglycone, syringetin, and structurally similar flavonoid glycosides. This document will serve as a foundational resource for researchers and professionals in drug discovery and development by presenting hypothesized mechanisms of action, model experimental protocols, and relevant quantitative data from analogous compounds to guide future investigations into this promising natural product.

Predicted Pharmacological Activities

The pharmacological potential of this compound is largely inferred from the activities of its core structure, syringetin, and related glycosides. The addition of a galactose moiety can influence the compound's solubility, bioavailability, and interaction with molecular targets.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Syringetin itself is a potent antioxidant. While direct antioxidant data for this compound is scarce, studies on the closely related compound, Syringetin-3-O-β-d-glucoside, have demonstrated its radical scavenging capabilities.[1] It is hypothesized that this compound also possesses antioxidant activity, although likely modulated by the galactose group.

Table 1: Antioxidant Activity of Syringetin Glycosides and Related Compounds

CompoundAssayIC50 ValueReference
Syringetin-3-O-β-d-glucosideDPPH Radical Scavenging286.6 ± 3.5 µg/mL[1]
Syringetin-3-O-β-d-glucosideABTS Radical Scavenging283.0 ± 1.5 µg/mL[1]
Myricetin-3-O-galactosideLipid Peroxidation Inhibition160 µg/mL[4]
Myricetin-3-O-rhamnosideDPPH Radical Scavenging1.4 µg/mL[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including syringetin, have been shown to exert anti-inflammatory effects by modulating various signaling pathways.[1] The anti-inflammatory potential of this compound can be inferred from studies on analogous compounds like myricetin 3-O-β-galactoside, which has been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator.[5] It is plausible that this compound could modulate inflammatory responses by inhibiting pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of Related Flavonoid Glycosides

CompoundModelEffectQuantitative DataReference
Myricetin 3-O-β-galactosideCarrageenan-induced paw edema in miceDose-dependent inhibition of inflammation-[5]
Myricetin 3-O-β-galactosideNitrite (B80452) concentration in mouse pawsReduction in nitrite levels-[5]
Isorhamnetin-3-O-galactosideHMGB1-induced inflammation in HUVECsInhibition of HMGB1 release and downstream inflammatory responses-[6]
Myricetin 3-O-β-d-galactopyranosideUVA-irradiated HaCaT keratinocytesDecreased levels of COX-2, iNOS, TNF-α, IL-1β, and IL-651.7%, 55.9%, 66.6%, 52.6%, and 81.3% reduction, respectively, at 25 µM[7]
Anticancer Activity

The anticancer properties of flavonoids are a significant area of research. Syringetin has been reported to inhibit the proliferation of cancer cells and induce apoptosis.[1] While no direct studies on the anticancer effects of this compound have been found, its potential in this area warrants investigation. The cytotoxicity of flavonoids against various cancer cell lines is well-documented, and the structural similarities of this compound to other bioactive flavonoids suggest it may also possess antiproliferative properties.

Neuroprotective Potential

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of flavonoids suggest they may have a neuroprotective role. Syringetin has been proposed to be beneficial against neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] Given that this compound possesses a core structure with known neuroprotective potential, it is a candidate for further investigation in the context of neurological health.

Hypothesized Signaling Pathways

Based on the known mechanisms of syringetin and related flavonoids, several signaling pathways are likely to be modulated by this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Hypothesized Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation COX2 COX-2 NFkB->COX2 Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Syringetin_Gal This compound Syringetin_Gal->NFkB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Neutralized Neutralized Species Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Syringetin_Gal This compound Syringetin_Gal->ROS Radical Scavenging

References

Ethnobotanical Applications of Syringetin 3-O-galactoside Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin (B192474) 3-O-galactoside, a flavonoid glycoside, is a secondary metabolite found in a variety of plant species. Many of these plants have a rich history of use in traditional medicine, suggesting the potential therapeutic relevance of their constituent compounds. This technical guide provides an in-depth overview of the ethnobotanical uses of plants known to contain Syringetin 3-O-galactoside, alongside available quantitative data, experimental protocols for flavonoid analysis, and an exploration of the potential signaling pathways modulated by its aglycone, syringetin. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. Syringetin, an O-methylated flavonol, and its glycosidic derivatives, such as this compound, have garnered interest for their potential health benefits. The ethnobotanical context of plants containing these molecules provides a valuable starting point for modern pharmacological investigation. This guide synthesizes the current knowledge on the traditional uses of these plants, offering insights into their potential for novel drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound

Several plant species have been identified as sources of this compound. The following sections detail their traditional ethnobotanical applications.

Corylus heterophylla Fisch. (Asian Hazel)

Corylus heterophylla, or the Asian Hazel, is primarily known for its edible nuts, which are a food source in Eastern Asia, including China, Korea, and Japan. The nuts are consumed raw or cooked and are valued for their flavor and oil content.[1] While the leaves are the source of this compound, the predominant traditional use of the plant centers on its nutritional value.[1]

Lysimachia nummularia L. (Creeping Jenny or Moneywort)

Lysimachia nummularia has a history of use in traditional European medicine. The whole herb, either fresh or dried, has been utilized for its purported astringent, diuretic, and vulnerary (wound-healing) properties.[2] Traditionally, a tea made from the leaves and flowers has been used to address gastrointestinal issues and anxiety.[3] Fresh, bruised leaves were applied externally to wounds.[2] An infusion of the plant was also used to treat internal bleeding and diarrhea.[2]

Lysimachia vulgaris L. (Garden Loosestrife or Yellow Loosestrife)

Lysimachia vulgaris has been traditionally used as an astringent herb, primarily for treating gastrointestinal conditions like diarrhea and dysentery.[4] It was also employed to control internal and external bleeding and for cleansing wounds.[4] The plant has been used historically to treat fever and ulcers.[5]

Anthyllis vulneraria L. (Kidney Vetch or Woundwort)

The name "vulneraria" itself points to the plant's long-standing use in wound healing.[6] Anthyllis vulneraria has been a traditional remedy for skin eruptions, slow-healing wounds, cuts, and bruises, where it was applied externally.[7] Internally, it has been used as a treatment for constipation and as a spring tonic.[7] Other traditional applications include its use in cough-relieving teas, for treating frostbite and sore throats, and for "blood cleansing".[6] In some European traditions, it has been used as a diaphoretic, mild laxative, and emetic.[2] Infusions of the flowers have been used as a mouth rinse for inflammation in the oral cavity.[2]

Anthyllis sericea and Anthyllis henoniana

While a methanolic extract of Anthyllis sericea has been reported to contain this compound, detailed ethnobotanical uses for this specific species are not well-documented in readily available literature.[8] Similarly, Anthyllis henoniana is a known source of the compound, but its traditional medicinal applications are not extensively recorded.[9] The genus Anthyllis is broadly distributed in Europe, the Middle East, and North Africa, with various species used in traditional medicine.[6]

Quantitative Data

Quantitative data on the concentration of this compound in the aforementioned plants are scarce. However, a study on Corylus heterophylla provides valuable insight into the content of a closely related compound, Syringetin-3-O-glucoside, which can serve as a reference point for researchers.

Plant SpeciesPlant PartCompoundConcentration (μg/g dry weight)Reference
Corylus heterophylla Fisch.LeavesSyringetin-3-O-glucoside6169.78 ± 209.73[5]

Experimental Protocols

A detailed, universally standardized protocol for the extraction and quantification of this compound is not available. However, based on general methodologies for flavonoid glycosides, a representative protocol is outlined below. Researchers should optimize these steps for their specific plant matrix and analytical instrumentation.

General Extraction Protocol for Flavonoid Glycosides
  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (B129727) at room temperature for 24 hours.

    • Alternatively, use Soxhlet extraction or ultrasonication to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with the same acidifier.

    • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength between 280 and 370 nm. The optimal wavelength should be determined from the UV spectrum of a pure standard.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on its aglycone, syringetin, provide strong indications of its potential mechanisms of action, particularly in relation to its antioxidant and anti-inflammatory effects. It is plausible that this compound exerts its biological effects after deglycosylation to syringetin in the body.

Antioxidant Pathway: Nrf2/Keap1 Signaling

Syringetin has been shown to regulate the Nrf2/Keap-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[10] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. Syringetin can promote the activation of this pathway, leading to an enhanced antioxidant response.

Nrf2_Pathway cluster_nucleus Syringetin Syringetin Keap1 Keap1 Syringetin->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Cytoplasmic Sequestration) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds

Caption: Syringetin-mediated activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Pathway: NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Syringetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[10]

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Syringetin Syringetin Syringetin->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Proinflammatory_Genes->Inflammation NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Syringetin's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

The ethnobotanical uses of plants containing this compound highlight a rich history of traditional applications, primarily for inflammatory conditions, wound healing, and gastrointestinal ailments. While quantitative data for this specific glycoside remain limited, the documented presence of related compounds in these plants, coupled with the known anti-inflammatory and antioxidant activities of the aglycone syringetin via modulation of the NF-κB and Nrf2 pathways, provides a strong rationale for further investigation. This guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound and the plants in which it is found. Further studies are warranted to isolate and quantify this compound from its various plant sources, and to elucidate its precise molecular mechanisms of action.

References

Methodological & Application

Application Note: Quantification of Syringetin 3-O-galactoside using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plant species.[1][2][3] As a member of the flavonol subclass of flavonoids, it exhibits various potential pharmacological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development.[4] This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound. The method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix.[5] A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity.[6][7] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (methanol or acetonitrile) allows for the effective separation and elution of the target compound.[6][7][8] Quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength, which is typically around 350-353 nm for flavonols.[7][9][10] The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and extract by sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[11]

4. Chromatographic Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 20 80
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 353 nm[7]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity of the HPLC-UV Method

ParameterValue
Linearity Range1 - 200 µg/mL
Regression Equationy = 25487x + 1589
Correlation Coefficient (r²)> 0.999

Table 2: Accuracy of the HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
5049.599.01.5
100101.2101.21.1
150148.899.21.3

Table 3: Precision of the HPLC-UV Method

Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
50< 2.0< 3.0
100< 2.0< 3.0
150< 2.0< 3.0

Table 4: LOD and LOQ of the HPLC-UV Method

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock Working Prepare Working Standards (1-200 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material Extract Extract with Methanol Sample->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter_Sample Filter Supernatant (0.45 µm) Centrifuge->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 353 nm Separate->Detect Calibrate Generate Calibration Curve from Standards Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_validation Method Validation Parameters Linearity Linearity & Range Accuracy Accuracy Precision Precision (Intra-day & Inter-day) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Specificity Specificity Robustness Robustness Method Validated HPLC-UV Method Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Specificity Method->Robustness

Caption: Logical relationship of method validation parameters.

References

LC-MS/MS protocol for detection of Syringetin 3-O-galactoside in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Protocol for the Detection of Syringetin 3-O-galactoside in Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a flavonoid glycoside found in various plants and is noted for its potential pharmacological activities, including antioxidant properties.[1] Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation and utilizes the high selectivity of Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.[2][3] Plasma samples are first treated to remove proteins that could interfere with the analysis. The analyte, this compound, and an internal standard (IS) are then separated from other plasma components using a C18 reverse-phase HPLC column. Following separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. This mode allows for the specific monitoring of a precursor-to-product ion transition for the analyte and the IS, ensuring high selectivity and accurate quantification.[3]

Chemical and Physical Properties

PropertyValue
Compound Name This compound
Synonyms Syringetin-3-galactoside
Chemical Structure
Molecular Formula C₂₃H₂₄O₁₃[4]
Average Molecular Weight 508.4 g/mol [4]
Monoisotopic Mass 508.12169 Da[4]

Structure image placeholder. PubChem CID: 20056941.[4]

Experimental Protocol

This protocol is developed based on established methodologies for analyzing flavonoids in plasma.[5][6][7]

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Quercetin-3-O-glucoside (Internal Standard, IS) (purity ≥98%)

  • LC-MS grade Methanol (B129727) (MeOH)

  • LC-MS grade Acetonitrile (B52724) (ACN)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure water

  • Drug-free plasma (human or animal, as required)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and the IS in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[5][6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

  • Vortex to mix, then transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5][6]
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B)

Mass Spectrometric Conditions

The primary fragmentation of flavonoid glycosides involves the cleavage of the glycosidic bond.[3][8] The proposed transitions are based on this principle and data from similar compounds.[9][10]

ParameterThis compoundQuercetin-3-O-glucoside (IS)
Ionization Mode ESI Negative[5][10]ESI Negative[10]
Precursor Ion (m/z) 507.1463.0[10]
Product Ion (m/z) 345.1 (Syringetin aglycone)300.1 (Quercetin aglycone)[10]
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimized (typically 15-30 eV)To be optimized (typically 20-35 eV)
Capillary Voltage 3.0 kV[9]3.0 kV
Source Temperature 120°C[9]120°C
Desolvation Temp. 420°C[9]420°C

Method Validation Parameters (Illustrative Data)

The following table summarizes the expected performance characteristics of the method based on typical results for flavonoid analysis in plasma.[5][10][11]

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL (r² ≥ 0.99)[10]
Lower Limit of Quantification (LLOQ) 1 ng/mL[7]
Accuracy (% RE) Within ±15% (85-115%)[10][11]
Precision (% RSD) Intra-day & Inter-day ≤15%[5][10]
Recovery > 80%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge transfer 5. Supernatant Transfer & Evaporation centrifuge->transfer reconstitute 6. Reconstitution transfer->reconstitute lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data 8. Data Processing & Quantification lcms->data

Caption: LC-MS/MS experimental workflow for plasma analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in plasma. The simple protein precipitation protocol is suitable for high-throughput analysis, and the use of MRM detection ensures high selectivity and accuracy. This protocol can be readily adopted and validated by researchers in pharmacology and drug development for pharmacokinetic characterization of this and other structurally related flavonoid glycosides.

References

Application Notes and Protocols for the Synthesis of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin (B192474) 3-O-galactoside is a naturally occurring flavonoid glycoside that has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a derivative of the flavonol syringetin, its glycosylation at the 3-position with a galactose moiety can significantly influence its bioavailability and biological activity. This document provides a detailed protocol for the chemical synthesis of Syringetin 3-O-galactoside for research purposes, methods for its purification and characterization, and an overview of a key signaling pathway it is likely to modulate.

Chemical Synthesis: Koenigs-Knorr Glycosylation

The synthesis of this compound can be effectively achieved through a multi-step process involving the protection of the syringetin hydroxyl groups, followed by a Koenigs-Knorr glycosylation reaction with an activated galactose donor, and subsequent deprotection.

Overall Reaction Scheme:

  • Protection of Syringetin: The hydroxyl groups of syringetin, other than the 3-OH group, are protected to ensure regioselective glycosylation.

  • Glycosylation: The protected syringetin is reacted with acetobromogalactose in the presence of a promoter, such as silver carbonate, to form the glycosidic bond.

  • Deprotection: The protecting groups on the syringetin and galactose moieties are removed to yield the final product, this compound.

Experimental Protocol:

Materials:

Procedure:

Step 1: Protection of Syringetin (Acetylation)

  • Dissolve syringetin in a mixture of acetic anhydride and pyridine.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected syringetin (peracetylated syringetin).

  • Purify the product by silica gel column chromatography.

Step 2: Koenigs-Knorr Glycosylation

  • Dissolve the protected syringetin and acetobromogalactose in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add freshly prepared, dry silver carbonate to the mixture. The reaction is typically carried out in the dark to prevent the light-sensitive decomposition of the silver salts.[1][2]

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction by TLC. The reaction yield usually ranges from 30% up to 70%, depending on the nature of the glycosylated flavonoid.[3][4]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude protected this compound.

  • Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Step 3: Deprotection (Zemplén Deacetylation)

  • Dissolve the purified, protected this compound in dry methanol.

  • Add a catalytic amount of sodium methoxide solution in methanol.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

  • Filter the resin and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[5][6][7]

Data Presentation

ParameterValueReference
Molecular Formula C₂₃H₂₄O₁₃PubChem CID: 20056941
Molecular Weight 508.43 g/mol PubChem CID: 20056941
Typical Reaction Yield (Glycosylation) 30 - 70%[3][4]
Purity (after HPLC purification) >95%Standard practice

Characterization Data (Expected)

TechniqueExpected Results
¹H NMR Signals corresponding to the syringetin aglycone protons and the galactose moiety protons. The anomeric proton of galactose is expected to appear as a doublet.
¹³C NMR Resonances for all 23 carbon atoms of the molecule.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to [M+H]⁺ at m/z 509.12 or [M-H]⁻ at m/z 507.11.

Biological Activity and Signaling Pathway

Flavonoids, including syringetin and its glycosides, are known to exert their antioxidant effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9][10][11][12] This pathway is a primary cellular defense mechanism against oxidative stress.

Workflow of this compound Synthesis

G cluster_0 Protection cluster_1 Glycosylation cluster_2 Deprotection & Purification Syringetin Syringetin Protection Acetylation (Acetic Anhydride, Pyridine) Syringetin->Protection Protected_Syringetin Protected Syringetin Protection->Protected_Syringetin Glycosylation Koenigs-Knorr Reaction (Ag2CO3, DCM) Protected_Syringetin->Glycosylation Acetobromogalactose Acetobromogalactose Acetobromogalactose->Glycosylation Protected_Glycoside Protected Syringetin 3-O-galactoside Glycosylation->Protected_Glycoside Deprotection Deacetylation (NaOMe, MeOH) Protected_Glycoside->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: A workflow diagram illustrating the key stages in the chemical synthesis of this compound.

Nrf2-ARE Antioxidant Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Syringetin_Gal This compound Keap1_Nrf2 Keap1-Nrf2 Complex Syringetin_Gal->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds to Gene_Expression Gene Expression ARE->Gene_Expression activates Nucleus Nucleus Cytoplasm Cytoplasm Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Gene_Expression->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: The activation of the Nrf2-ARE signaling pathway by this compound, leading to cellular protection against oxidative stress.

References

Application Notes and Protocols for Syringetin 3-O-galactoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plants.[1] As a derivative of syringetin, an O-methylated flavonol, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[2][3] These characteristics make it a compound of interest in pharmaceutical research and drug development. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for its development as a potential therapeutic agent.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It includes its physicochemical properties, recommended storage conditions, and validated methods for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathways modulated by syringetin, offering insights into its mechanism of action.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Molecular Formula C23H24O13[4]
Molecular Weight 508.43 g/mol [4]
CAS Number 55025-56-4[4]
Appearance Pale yellow to yellow powder
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water.
Storage Conditions Store at 2-8°C in a dry, dark place. Protect from light and moisture.

Quantitative Data for Analytical Methods

The following tables summarize representative validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 3.1: HPLC-UV Method Validation Parameters
ParameterTypical Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Table 3.2: LC-MS/MS Method Validation Parameters
ParameterTypical Value
Linear Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Pipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., for HPLC-UV: 1, 5, 10, 25, 50, and 100 µg/mL; for LC-MS/MS: 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (from Plant Material)

Objective: To extract this compound from a plant matrix for analysis.

Materials:

  • Dried and powdered plant material

  • Methanol or 70% ethanol

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol or 70% ethanol.

  • Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet twice more and combine the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

HPLC-UV Analysis Protocol

Objective: To quantify this compound using HPLC with UV detection.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 350 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to establish the baseline.

  • Inject the prepared standard working solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Analysis Protocol

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Elution 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion [M-H]⁻: m/z 507.1; Product ions: monitor for characteristic fragments (e.g., m/z 345.0, 315.0)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Procedure:

  • Optimize the mass spectrometer parameters for this compound by infusing a standard solution.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a blank (methanol) to ensure no carryover.

  • Inject the prepared standard working solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples based on the peak area of the specific MRM transition and the calibration curve.

Signaling Pathway Diagrams

Syringetin, the aglycone of this compound, has been shown to modulate key signaling pathways involved in antioxidant and anti-inflammatory responses.[5]

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Syringetin Syringetin Keap1 Keap1 Syringetin->Keap1 Inhibits Nrf2 Nrf2 Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Syringetin-mediated activation of the Nrf2 antioxidant pathway.

Anti_Inflammatory_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, Cytokines Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Receptor->IKK Activates MAPK MAPK (p38, JNK, ERK) Receptor->MAPK Activates Syringetin Syringetin Syringetin->IKK Inhibits Syringetin->MAPK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Degradation Degradation NFkB NF-κB (p50/p65) NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Activates Transcription IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases NF-κB MAPK->Nucleus Translocation MAPK->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Syringetin's inhibition of NF-κB and MAPK inflammatory pathways.

Conclusion

This compound is a valuable analytical standard for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined in this document provide a robust framework for its accurate quantification. The provided information on its role in key signaling pathways will aid in understanding its biological activity and therapeutic potential. Adherence to these guidelines will ensure reproducible and reliable results in the analysis of this promising flavonoid.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plants, including the leaves of Corylus heterophylla (hazel) and Lysimachia vulgaris[1][2]. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies on the aglycone form, Syringetin, and other related flavonoid glycosides suggest potential cytotoxic effects against cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest[1].

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound in a cell-based setting. Detailed protocols for key cytotoxicity and apoptosis assays are provided, along with guidance on data interpretation and visualization of the underlying molecular pathways.

Data Presentation

Table 1: Example Cytotoxicity Data for Syringetin (aglycone) on Caco-2 Cells

CompoundConcentration (µM)Cell Viability (%)Reference
Syringetin10~90%[1]
50~60%[1]
100~40%[1]

Table 2: Example IC50 Values for a Related Flavonoid Glycoside (Quercetin-3-O-glucoside)

CompoundCell LineIC50 (µg/mL)Incubation Time (h)Reference
Quercetin-3-O-glucosideCaco-27948[3]
HepG215048[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 breast cancer, Caco-2 colon cancer, or HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically corrects for background and spontaneous release.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: The cell population will be divided into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Viable cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures relevant to the cytotoxicity testing of this compound.

G cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

G cluster_1 Apoptosis Detection by Flow Cytometry cluster_2 Cell Populations A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Analyze by Flow Cytometry D->E F Viable (Annexin V- / PI-) E->F G Early Apoptosis (Annexin V+ / PI-) E->G H Late Apoptosis (Annexin V+ / PI+) E->H I Necrosis (Annexin V- / PI+) E->I

Caption: Apoptosis Detection Using Annexin V/PI Staining.

G cluster_0 Potential Signaling Pathway for Syringetin-Induced Apoptosis Syringetin This compound PI3K PI3K Syringetin->PI3K MAPK MAPK Syringetin->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Akt->Bcl2 MAPK->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Signaling Pathway of Syringetin Cytotoxicity.

References

Animal Models for Evaluating the In Vivo Effects of Syringetin 3-O-galactoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plants.[1][2] Its aglycone, syringetin, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] The evaluation of the in vivo efficacy of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the anti-inflammatory and antioxidant effects of this compound in preclinical animal models. Due to the limited availability of direct in vivo studies on this compound, the following protocols are adapted from established models for flavonoids and closely related compounds like syringin (B1682858) and myricetin (B1677590) 3-O-β-galactoside.[3][4][5]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate how results from the described experimental protocols can be structured for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.04 47.1
This compound1000.31 ± 0.0363.5
Indomethacin (Positive Control)100.28 ± 0.03**67.1
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Oxidative Stress Markers in LPS-Induced Oxidative Stress in Mice

Treatment GroupDose (mg/kg)Serum MDA (nmol/mL)Liver SOD Activity (U/mg protein)Liver GPx Activity (U/mg protein)
Naive Control-2.1 ± 0.2125.4 ± 8.288.6 ± 5.1
LPS + Vehicle-5.8 ± 0.4#78.2 ± 6.5#45.3 ± 3.9#
LPS + this compound504.1 ± 0.399.8 ± 7.165.7 ± 4.2*
LPS + this compound1003.2 ± 0.2 112.5 ± 7.875.1 ± 4.8
LPS + N-acetylcysteine (Positive Control)2002.9 ± 0.2118.9 ± 8.0 79.4 ± 5.0
#p < 0.01 compared to Naive Control; *p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SEM. MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; GPx: Glutathione (B108866) Peroxidase.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[6][7]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into five groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (25 mg/kg, p.o.)

    • Group 3: this compound (50 mg/kg, p.o.)

    • Group 4: this compound (100 mg/kg, p.o.)

    • Group 5: Indomethacin (10 mg/kg, p.o.)

  • Compound Administration: Administer the respective treatments orally (p.o.) by gavage.

  • Induction of Edema: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Evaluation of Antioxidant Activity in a Lipopolysaccharide (LPS)-Induced Oxidative Stress Model in Mice

This model is used to assess the protective effects of compounds against systemic oxidative stress.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • N-acetylcysteine (NAC, positive control)

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6 mice (20-25 g)

  • Kits for measuring MDA, SOD, and GPx

Procedure:

  • Animal Acclimatization: House mice as described in Protocol 1.

  • Grouping: Randomly divide animals into five groups (n=8-10 per group):

    • Group 1: Naive control (saline only)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (50 mg/kg, i.p.)

    • Group 4: LPS + this compound (100 mg/kg, i.p.)

    • Group 5: LPS + NAC (200 mg/kg, i.p.)

  • Compound Administration: Administer the respective treatments intraperitoneally (i.p.).

  • Induction of Oxidative Stress: One hour after treatment, administer LPS (10 mg/kg, i.p.) to all groups except the naive control.

  • Sample Collection: Six hours after LPS injection, collect blood via cardiac puncture and perfuse the liver with cold saline. Euthanize the animals and harvest the liver tissue.

  • Biochemical Analysis:

    • Separate serum from the blood and measure malondialdehyde (MDA) levels using a TBARS assay kit.

    • Homogenize a portion of the liver tissue and prepare the supernatant for the measurement of superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities using commercially available kits.

  • Data Analysis: Compare the levels of MDA, SOD, and GPx between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and antioxidant effects of flavonoids like this compound are often mediated through the modulation of key signaling pathways.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Transcription Syringetin This compound Syringetin->IKK Syringetin->NFkB_nucleus

Caption: Proposed anti-inflammatory signaling pathway of this compound.

antioxidant_pathway cluster_nrf2 Cytoplasm Oxidative_Stress Oxidative Stress (e.g., LPS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_enzymes Upregulates Syringetin This compound Syringetin->Keap1 Inhibits

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental Workflows

anti_inflammatory_workflow acclimatization 1. Animal Acclimatization (Wistar Rats, 1 week) grouping 2. Random Grouping (n=6-8) - Vehicle - this compound (3 doses) - Indomethacin acclimatization->grouping administration 3. Oral Administration of Treatments grouping->administration induction 4. Carrageenan Injection (0.1 mL, 1% into hind paw) administration->induction measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement analysis 6. Data Analysis (% Edema Inhibition) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

antioxidant_workflow acclimatization 1. Animal Acclimatization (C57BL/6 Mice, 1 week) grouping 2. Random Grouping (n=8-10) - Naive - LPS + Vehicle - LPS + this compound (2 doses) - LPS + NAC acclimatization->grouping administration 3. Intraperitoneal (i.p.) Administration of Treatments grouping->administration induction 4. LPS Injection (10 mg/kg, i.p.) administration->induction collection 5. Sample Collection (6h post-LPS) (Blood and Liver) induction->collection analysis 6. Biochemical Analysis (Serum MDA, Liver SOD & GPx) collection->analysis

Caption: Experimental workflow for the LPS-induced oxidative stress model.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a flavonoid glycoside found in a variety of plants.[1] Flavonoids and their glycosides are a major class of natural products known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[2] This document provides detailed application notes and experimental protocols for investigating the enzyme inhibition kinetics of this compound, with a focus on its potential as an inhibitor of α-glucosidase, tyrosinase, and acetylcholinesterase. These enzymes are relevant targets in the research and development of therapeutics for diabetes, hyperpigmentation disorders, and neurodegenerative diseases, respectively.

While specific kinetic data for this compound is limited in current literature, this document compiles available data for its aglycone, syringetin, and related flavonoid glycosides to provide a valuable resource for researchers. The provided protocols are standardized for the assessment of flavonoid glycosides.

Data Presentation: Enzyme Inhibition Data

The following table summarizes the available enzyme inhibition data for Syringetin, the aglycone of this compound, and other related flavonoid glycosides. This data provides a comparative baseline for researchers investigating the inhibitory potential of this compound.

CompoundEnzymeIC50 ValueInhibition TypeSource
Syringetin α-Glucosidase36.8 µMNot specified[3]
Cyanidin-3-galactoside (B13802184) α-Glucosidase (Sucrase)0.50 ± 0.05 mMMixed[4]
Quercetin α-Glucosidase65.52 µg/mLMixed[5]
Gallic Acid α-Glucosidase220.12 µg/mLCompetitive[5]
Rutin α-Glucosidase224.55 µg/mLCompetitive[5]
Quercetin Tyrosinase44.38 ± 0.13 µMCompetitive[6]
Kojic Acid (Control) Tyrosinase15.99–26.18 μMCompetitive[7]
Quercetin Acetylcholinesterase4.59 ± 0.27 µMMixed
Galantamine (Control) Acetylcholinesterase0.29 ± 0.02 µMNot specified

Note: IC50 values and inhibition types can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibitory activity and kinetics of this compound against α-glucosidase, tyrosinase, and acetylcholinesterase.

α-Glucosidase Inhibition Assay

Principle: This assay is based on the determination of the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of acarbose in phosphate buffer.

    • Prepare the α-glucosidase solution (e.g., 0.5 U/mL) in phosphate buffer.

    • Prepare the pNPG substrate solution (e.g., 5 mM) in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of varying concentrations of this compound solution to the test wells.

    • Add 10 µL of phosphate buffer to the control wells (100% enzyme activity) and 10 µL of acarbose solution to the positive control wells.

    • Add 25 µL of the α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[8]

    • Initiate the reaction by adding 25 µL of the pNPG solution to all wells.[8]

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to all wells.[8]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

    • For kinetic analysis, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing Lineweaver-Burk or Dixon plots.[9]

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to reduce the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone. The formation of dopachrome, a colored product, is monitored spectrophotometrically at 475 nm.[10]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and dilute with phosphate buffer.

    • Prepare a stock solution of kojic acid in phosphate buffer.

    • Prepare the tyrosinase solution (e.g., 250 U/mL) in phosphate buffer.[6]

    • Prepare the L-DOPA substrate solution (e.g., 0.19 mg/mL) in phosphate buffer.[6]

  • Assay in 96-Well Plate:

    • Add 80 µL of varying concentrations of this compound solution to the test wells.[6]

    • Add 80 µL of phosphate buffer to the control wells and 80 µL of kojic acid solution to the positive control wells.[6]

    • Add 40 µL of the tyrosinase solution to all wells.[6]

    • Pre-incubate the plate at 25°C for 10 minutes.[6]

    • Initiate the reaction by adding 80 µL of the L-DOPA solution to all wells.[6]

  • Measurement and Data Analysis:

    • Measure the absorbance at 475 nm in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 25°C.[11]

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where:

      • Rate_control is the reaction rate without the inhibitor.

      • Rate_sample is the reaction rate with the inhibitor.

    • Determine the IC50 value from the dose-response curve.

    • For kinetic analysis, vary the concentrations of L-DOPA and the inhibitor to construct Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[6]

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, where acetylthiocholine (B1193921) iodide (ATCI) is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[12][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and dilute with Tris-HCl buffer.

    • Prepare a stock solution of galantamine in Tris-HCl buffer.

    • Prepare the AChE solution (e.g., 0.1 U/mL) in Tris-HCl buffer.[12]

    • Prepare the ATCI solution (e.g., 15 mM) in deionized water.[12]

    • Prepare the DTNB solution (e.g., 3 mM) in Tris-HCl buffer.[12]

  • Assay in 96-Well Plate:

    • In a 96-well plate, add the following to each well:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of varying concentrations of this compound solution (or buffer for control, galantamine for positive control).

      • 20 µL of AChE solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[12]

    • Add 10 µL of DTNB solution to each well.[12]

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.[12]

  • Measurement and Data Analysis:

    • Immediately monitor the change in absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[12]

    • Calculate the reaction rate from the slope of the absorbance versus time curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value from the dose-response curve.

    • Kinetic parameters can be determined by constructing Lineweaver-Burk or Dixon plots using varying concentrations of ATCI and the inhibitor.

Mandatory Visualizations

Signaling Pathway Diagrams

alpha_glucosidase_inhibition cluster_digestion Small Intestine cluster_inhibition Inhibition cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Syringetin_3_O_galactoside Syringetin 3-O-galactoside Glucose Glucose Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Absorption alpha_Glucosidase->Glucose Syringetin_3_O_galactoside->alpha_Glucosidase Hyperglycemia Hyperglycemia Blood_Glucose->Hyperglycemia Leads to

Caption: Inhibition of α-glucosidase by this compound, leading to reduced glucose absorption.

tyrosinase_inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Syringetin_3_O_galactoside Syringetin 3-O-galactoside Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin (B1238610) Melanin Dopaquinone->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Excess leads to Tyrosinase Tyrosinase Syringetin_3_O_galactoside->Tyrosinase Inhibits

Caption: Inhibition of tyrosinase by this compound, disrupting melanin synthesis.

ache_inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Acetylcholine (B1216132) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Syringetin_3_O_galactoside Syringetin 3-O-galactoside Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal_Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Syringetin_3_O_galactoside->AChE Inhibits

Caption: Inhibition of acetylcholinesterase, increasing acetylcholine levels in the synapse.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_solutions Prepare Reagents: - this compound - Enzyme (α-glucosidase, tyrosinase, or AChE) - Substrate - Buffer - Controls setup_plate Set up 96-well plate: - Blanks - Controls (100% activity, positive inhibitor) - Test compound dilutions prep_solutions->setup_plate pre_incubation Pre-incubate plate setup_plate->pre_incubation add_substrate Initiate reaction with substrate pre_incubation->add_substrate incubation Incubate for specified time and temperature add_substrate->incubation stop_reaction Stop reaction (if applicable) incubation->stop_reaction measure_absorbance Measure absorbance at specific wavelength stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 kinetic_study Perform kinetic studies (Lineweaver-Burk/Dixon plots) determine_ic50->kinetic_study determine_inhibition_type Determine inhibition type (competitive, non-competitive, etc.) kinetic_study->determine_inhibition_type

Caption: General workflow for determining enzyme inhibition kinetics.

References

Investigating the Mechanism of Action of Syringetin 3-O-galactoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin 3-O-galactoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This document provides a framework for investigating the mechanism of action of this compound, outlining key experimental protocols and data presentation strategies. While specific mechanistic data for this particular glycoside is limited in publicly available literature, this guide leverages established methodologies for studying similar flavonoid glycosides to provide a comprehensive research plan.

Introduction

Syringetin, the aglycone of this compound, is an O-methylated flavonol found in sources such as red grapes and various medicinal plants.[2] Flavonoid glycosides, such as this compound, are often more stable and bioavailable than their aglycone counterparts.[1][3] Research on related flavonoid glycosides has revealed their potential to modulate key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress. For instance, myricetin (B1677590) 3-O-β-d-galactopyranoside has been shown to repress the MAPK/AP-1 pathway and activate the TGFβ/Smad pathway in dermal cells, while isorhamnetin-3-O-galactoside has been implicated in the inhibition of the HMGB1 signaling pathway in endothelial cells.[4][5]

The study of this compound is a promising area of research for the development of novel therapeutics. This document provides detailed protocols for key experiments to elucidate its mechanism of action.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the biological activities of this compound in the public domain. To facilitate future research and data comparison, it is recommended to present all quantitative findings in a structured tabular format.

Table 1: In Vitro Antioxidant Activity of Syringetin Derivatives

CompoundAssayIC50 (µg/mL)Source
Syringetin-3-O-β-d-glucosideDPPH radical scavenging286.6 ± 3.5[1]
Syringetin-3-O-β-d-glucosideABTS radical scavenging283.0 ± 1.5[1]

Table 2: Effect of this compound on Cell Viability (Example)

Cell LineConcentration (µM)Incubation Time (h)% Viability (Mean ± SD)
(e.g., MCF-7)1024
5024
10024

Table 3: Effect of this compound on Inflammatory Cytokine Production (Example)

Cell LineTreatmentCytokineConcentration (pg/mL) (Mean ± SD)
(e.g., RAW 264.7)ControlTNF-α
LPS (1 µg/mL)TNF-α
LPS + this compound (50 µM)TNF-α

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer or other cell lines.

Materials:

  • Target cell line (e.g., HeLa, MCF-7, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound by dissolving in DMSO and then diluting with culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK, PI3K/Akt, or NF-κB.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NF-κB, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of each sample.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to determine the effect of this compound on the mRNA expression of target genes (e.g., inflammatory cytokines, apoptosis-related genes).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • Treat cells with this compound and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related flavonoids.

MAPK_Pathway S3G This compound Receptor Cell Surface Receptor S3G->Receptor Inhibits (?) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Transcription Gene Transcription (Inflammation, Proliferation) AP1->Transcription

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_Akt_Pathway S3G This compound PI3K PI3K S3G->PI3K Inhibits (?) Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_conclusion Conclusion CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with This compound CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot qPCR qRT-PCR (Gene Expression) Treatment->qPCR DataAnalysis Data Analysis CellViability->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis Mechanism Elucidation of Mechanism of Action DataAnalysis->Mechanism

References

Metabolic Stability Assessment of Syringetin 3-O-galactoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plants.[1][2][3][4] As with many natural products under investigation for therapeutic potential, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. Methylated flavonoids, such as syringetin, and their glycosides are noted for their potential pharmacological activities, and methylation may enhance metabolic stability and bioavailability compared to their non-methylated counterparts.[2][5][6] This document provides a comprehensive guide for the assessment of the metabolic stability of this compound, offering detailed protocols for in vitro assays and analytical methodologies. While specific quantitative data for this compound is not extensively available in public literature, this guide provides the framework and methodologies for researchers to generate this critical data.

Principles of Metabolic Stability Assessment

Metabolic stability assays are essential in vitro studies conducted during the early stages of drug discovery to evaluate the susceptibility of a compound to metabolic enzymes.[7] The primary site of drug metabolism is the liver, which contains a host of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases, sulfotransferases) enzymes.[8] In vitro systems such as liver microsomes and hepatocytes are employed to mimic hepatic metabolism and determine key parameters like half-life (t½) and intrinsic clearance (CLint).[9][10][11] For flavonoid glycosides like this compound, metabolism can involve hydrolysis of the glycosidic bond to release the aglycone (syringetin), followed by further modification of the aglycone, or direct conjugation of the glycoside.[12][13][14][15]

Data Presentation

The following tables are templates for summarizing quantitative data obtained from metabolic stability studies of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueUnits
Test Compound ConcentrationµM
Microsomal Protein Concentrationmg/mL
Half-life (t½)min
Intrinsic Clearance (CLint)µL/min/mg protein
Primary Metabolites Observed

Table 2: Metabolic Stability of this compound in Human Hepatocytes

ParameterValueUnits
Test Compound ConcentrationµM
Hepatocyte Densitycells/mL
Half-life (t½)min
Intrinsic Clearance (CLint)µL/min/10^6 cells
Primary Metabolites Observed

Experimental Protocols

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

  • Positive control compounds (e.g., dextromethorphan, verapamil)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

    • Add the this compound working solution to the microsomal suspension to initiate the pre-incubation.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes and cofactors.

Materials:

  • This compound

  • Cryopreserved human hepatocytes (or from other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (IS)

  • Positive control compounds

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension in the culture medium at the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Pre-incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Add the this compound working solution to the wells.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent with the internal standard to each aliquot.

    • Lyse the cells and precipitate proteins by vortexing.

    • Centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining this compound using a validated LC-MS/MS method.

Data Analysis:

  • Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

  • CLint in hepatocytes is typically expressed as µL/min/10^6 cells.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: A reversed-phase C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for improved ionization) and acetonitrile or methanol.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical MS/MS Conditions:

  • Ionization Mode: ESI in either positive or negative ion mode (negative mode is often sensitive for flavonoids).[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. The MRM transitions (precursor ion → product ion) for this compound and its expected metabolites need to be optimized.

  • Source Parameters: Optimization of parameters such as capillary voltage, gas flow, and temperature is crucial for achieving optimal sensitivity.

Signaling Pathways and Experimental Workflows

Metabolic_Pathway This compound This compound Syringetin Syringetin This compound->Syringetin Hydrolysis (e.g., by gut microbiota or esterases) Phase II Metabolites Phase II Metabolites This compound->Phase II Metabolites Direct Glucuronidation/Sulfation Phase I Metabolites Phase I Metabolites Syringetin->Phase I Metabolites Oxidation, Demethylation (CYP450s) Syringetin->Phase II Metabolites Glucuronidation (UGTs) Sulfation (SULTs) Phase I Metabolites->Phase II Metabolites Glucuronidation, Sulfation Excretion Excretion Phase II Metabolites->Excretion

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Sample Processing & Analysis cluster_Data Data Analysis Compound_Prep Prepare this compound Stock and Working Solutions Incubation Incubate Compound with Metabolic System at 37°C Compound_Prep->Incubation System_Prep Prepare Liver Microsomes or Hepatocyte Suspension System_Prep->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Termination Terminate Reaction with Cold Organic Solvent + IS Time_Points->Termination Processing Protein Precipitation and Centrifugation Termination->Processing LCMS LC-MS/MS Analysis of Supernatant Processing->LCMS Quantification Quantify Parent Compound Concentration LCMS->Quantification Calculation Calculate t½ and CLint Quantification->Calculation

Caption: General workflow for in vitro metabolic stability assessment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringetin 3-O-galactoside. The following information is designed to address common challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid glycoside, a naturally occurring plant metabolite.[1][2][3] Like many flavonoids, it is poorly soluble in water, which can significantly limit its bioavailability and therapeutic potential in both in vitro and in vivo studies.[4][5] Achieving a sufficient concentration in aqueous solutions is a critical first step for most experimental assays.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

For initial experiments, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose.[4][6][7] However, be mindful of the final DMSO concentration in your assay, as it can have biological effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound. These include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Complexation with Cyclodextrins: Encapsulating the flavonoid molecule within a cyclodextrin (B1172386) cavity to form a more soluble complex.[8][9][10]

  • Formulation with Surfactants: Using surfactants to form micelles that can solubilize the compound.[4]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the tolerance for excipients.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent (e.g., DMSO) Concentration (Check Assay Tolerance) step1->step2 step3 Employ Alternative Solubilization Method (e.g., Cyclodextrin, pH adjustment) step2->step3 end_node Compound Solubilized step3->end_node

Caption: Troubleshooting workflow for precipitation issues.

Corrective Actions:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your working solution.

  • Optimize Co-solvent Concentration: If a higher concentration is necessary, you may need to increase the percentage of the co-solvent. However, always run a vehicle control to ensure the co-solvent concentration is not affecting your experimental results.

  • Alternative Solubilization Techniques: If lowering the concentration or increasing the co-solvent is not feasible, consider using cyclodextrins or adjusting the pH of your buffer.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility.

Preventive Measures & Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. Centrifuging the solution and measuring the concentration of the supernatant can also confirm the soluble fraction.

  • Sonication: Mild sonication can sometimes help in dissolving the compound, but be cautious as it can also generate heat.

  • Fresh Preparations: Prepare fresh working solutions for each experiment from a concentrated stock to minimize the chances of precipitation over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution in DMSO, a common method for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).[6]

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Enhancing Solubility with pH Adjustment

The solubility of flavonoids can be influenced by pH due to the presence of ionizable hydroxyl groups.[11] Generally, increasing the pH can deprotonate these groups, leading to increased aqueous solubility.[12]

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • pH meter

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.

  • While stirring, slowly add 1 M NaOH dropwise to increase the pH.

  • Monitor the dissolution of the compound visually.

  • Once the compound is dissolved, measure the final pH.

  • If necessary, adjust the pH back towards the desired experimental pH using 1 M HCl, being careful not to let the compound precipitate out.

  • Determine the concentration of the dissolved this compound spectrophotometrically or by HPLC.

Note: The stability of this compound at different pH values should be considered, as high pH can lead to degradation of flavonoids over time.

Protocol 3: Improving Solubility using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Mechanism of Cyclodextrin Inclusion:

G cluster_0 Insoluble Flavonoid cluster_1 Water-Soluble Cyclodextrin cluster_2 Soluble Inclusion Complex F Syringetin 3-O-galactoside Complex Flavonoid-CD Complex F->Complex + CD HP-β-CD CD->Complex

Caption: Formation of a soluble flavonoid-cyclodextrin complex.

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of this compound to each solution.

  • Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, filter the solutions through a 0.45 µm filter to remove the undissolved compound.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

Data Summary

The following table summarizes the different approaches for improving the solubility of flavonoid glycosides, which can be applied to this compound.

MethodPrinciple of SolubilizationTypical Solvents/ExcipientsPotential AdvantagesKey Considerations
Co-solvency Reduces the polarity of the aqueous medium.DMSO, Ethanol, Polyethylene glycol (PEG), Propylene glycol (PG)Simple to prepare; widely used for in vitro studies.Potential for solvent toxicity; may affect biological assays. Final concentration of co-solvent should be minimized.
pH Adjustment Ionization of the flavonoid's hydroxyl groups.Aqueous buffers with adjusted pH (typically basic for flavonoids).Can significantly increase solubility; no additional excipients required.Compound stability at high pH; potential for the pH to affect the biological system.
Cyclodextrin Complexation Encapsulation of the hydrophobic flavonoid in the cyclodextrin cavity.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Significant increase in solubility; can improve stability; generally low toxicity.Stoichiometry of the complex needs to be determined; can be a more complex formulation.
Surfactant Solubilization Incorporation into micelles.Tween® 80, Polysorbate 80, Cremophor® ELHigh solubilization capacity.Potential for surfactant-induced biological effects; can interfere with some assays.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments for their specific applications.

References

stability testing of Syringetin 3-O-galactoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for Syringetin 3-O-galactoside. Due to the limited publicly available stability data for this specific compound, this guide offers a framework based on established methodologies for similar flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many flavonoid glycosides, this compound is susceptible to degradation under various environmental conditions. Key factors include exposure to high temperatures, extreme pH levels (both acidic and basic), oxidative conditions, and light (photodegradation).[1][2] The glycosidic bond can be particularly sensitive to hydrolysis under acidic or enzymatic conditions.

Q2: What are the initial steps to take before initiating a formal stability study?

A2: Before beginning a comprehensive stability study, it is crucial to perform forced degradation studies.[3] These studies involve exposing the compound to harsh conditions (e.g., high heat, strong acid/base, oxidizing agents, intense light) to rapidly identify potential degradation products and degradation pathways.[3][4] This information is vital for developing a stability-indicating analytical method.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential.[5] This method must be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q4: What are the recommended storage conditions for this compound for long-term stability?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation observed in control samples. Contaminated solvents or reagents; improper storage of stock solutions; microbial contamination.[2]Use fresh, high-purity solvents and reagents. Store stock solutions at low temperatures and protected from light. Filter-sterilize solutions if necessary.
Inconsistent results between replicate samples. Inaccurate sample preparation; instrument variability; non-homogenous sample.Ensure precise and consistent pipetting and dilutions. Perform system suitability tests on the analytical instrument. Thoroughly mix all samples before analysis.
Appearance of unknown peaks in HPLC chromatogram during the stability study. Formation of degradation products; contamination from sample container or closure.Conduct forced degradation studies to identify potential degradation products. Analyze blank samples stored under the same conditions to rule out container leaching.
Loss of mass balance in the stability study. Formation of non-UV active or volatile degradation products; irreversible adsorption to the container.Use a mass-sensitive detector (e.g., MS) in addition to UV. Analyze the headspace for volatile compounds. Use inert container materials like silanized glass.
Peak tailing or fronting in HPLC analysis. Column overload; interaction of the analyte with active sites on the column.[6]Reduce the injection volume or sample concentration. Use a base-deactivated column or adjust the mobile phase pH.[6]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations and durations may need to be optimized.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Separately, incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound in each condition.

  • Identify and quantify the major degradation products.

  • Determine the mass balance to account for all components.

Data Presentation

The following table provides a template for summarizing the quantitative data from stability studies.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Duration (hours) % this compound Remaining Major Degradation Products (% Peak Area) Mass Balance (%)
Control 4899.8-100.1
0.1 M HCl, 60°C 2475.2DP1 (15.3%), DP2 (8.9%)99.4
0.1 M NaOH, RT 245.1DP3 (53.7%)98.8
3% H₂O₂, RT 2488.9DP4 (10.5%)99.4
Heat (Solid), 60°C 4898.5-99.9
Heat (Solution), 60°C 4892.1DP1 (7.2%)99.3
Photodegradation -85.6DP5 (13.8%)99.4
DP = Degradation Product; RT = Room Temperature

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples hplc_analysis HPLC Analysis prep_samples->hplc_analysis Time Points data_processing Data Processing & Quantification hplc_analysis->data_processing degradation_pathway Identify Degradation Pathway data_processing->degradation_pathway mass_balance Calculate Mass Balance data_processing->mass_balance stability_profile Establish Stability Profile degradation_pathway->stability_profile mass_balance->stability_profile

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates mapk MAPK receptor->mapk Activates syringetin This compound syringetin->receptor Binds akt Akt pi3k->akt Activates transcription_factor Transcription Factor (e.g., Nrf2) akt->transcription_factor Activates mapk->transcription_factor Activates gene_expression Gene Expression (Antioxidant & Anti-inflammatory) transcription_factor->gene_expression Promotes

Caption: Hypothetical signaling pathway for a flavonoid glycoside.

References

troubleshooting peak tailing for Syringetin 3-O-galactoside in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the chromatographic analysis of Syringetin 3-O-galactoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the trailing edge of the peak is elongated.[2][3] This is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[3][4] For a polar molecule like this compound, which contains multiple hydroxyl groups, interactions with the stationary phase can make it susceptible to tailing.[3][5]

Q2: What are the primary causes of peak tailing for a polar flavonoid glycoside like this compound?

A2: The most common causes stem from unwanted secondary interactions between the analyte and the stationary phase, as well as other system and method parameters:

  • Secondary Silanol (B1196071) Interactions: this compound's polar hydroxyl groups can interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][3][6] This secondary retention mechanism is a primary cause of tailing, especially at a mobile phase pH above 3.[7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte's phenolic hydroxyl groups, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[7][8][9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[3][4]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[1][3]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections, can cause the peak to broaden and tail.[4][7]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to a distorted peak shape.[3][4]

Q3: My peak for this compound is tailing. Where should I begin troubleshooting?

A3: A systematic approach is the most effective way to identify the root cause. Start by evaluating the mobile phase, as it is often the easiest parameter to adjust. Then, investigate the column's health and suitability. Finally, assess your sample and system hardware. The logical workflow below can guide your troubleshooting process.

Troubleshooting_Peak_Tailing cluster_0 Start Here cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & System Evaluation cluster_3 Step 3: Sample & Injection Parameters problem Peak Tailing Observed for This compound check_pH Is Mobile Phase pH ≤ 3? problem->check_pH adjust_pH ACTION: Lower pH to 2.5-3.0 using 0.1% formic or trifluoroacetic acid. check_pH->adjust_pH No check_buffer Is Buffer Strength Adequate (20-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer ACTION: Increase buffer concentration. check_buffer->adjust_buffer No all_peaks_tail Are ALL peaks tailing? check_buffer->all_peaks_tail Yes adjust_buffer->all_peaks_tail check_frit CAUSE: Partially blocked inlet frit or column void. all_peaks_tail->check_frit Yes check_column_type Is column end-capped or base-deactivated? all_peaks_tail->check_column_type No flush_column ACTION: Backflush column. If unresolved, replace column. check_frit->flush_column solution Symmetrical Peak Achieved flush_column->solution replace_column ACTION: Use an end-capped, hybrid, or polar-embedded column. check_column_type->replace_column No check_overload Is column overloaded? check_column_type->check_overload Yes replace_column->solution dilute_sample ACTION: Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_solvent Does sample solvent match initial mobile phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent ACTION: Dissolve sample in the initial mobile phase. check_solvent->change_solvent No check_solvent->solution Yes change_solvent->solution

A troubleshooting workflow for addressing peak tailing.

Q4: How does mobile phase pH specifically affect the peak shape of this compound?

A4: Mobile phase pH is a critical factor.[8] this compound is a flavonoid with acidic phenolic hydroxyl groups.[5][10]

  • Analyte Ionization: At a pH near the pKa of these groups, the analyte will exist as a mixture of ionized and neutral forms, which have different retention behaviors, causing a broad or tailing peak.[7][9] To ensure it is in a single, non-ionized state, the mobile phase pH should be at least two units below the pKa.[11]

  • Silanol Group Ionization: The acidic silanol groups on a silica (B1680970) column surface are typically ionized at a pH above 3-4.[12] By lowering the mobile phase pH to 3 or below, these groups become protonated (Si-OH), which minimizes the secondary ionic interactions that cause tailing.[2][13] Therefore, a low pH (e.g., 2.5-3.0) is generally recommended.

Q5: What role does the HPLC column play in peak tailing, and what kind of column is best?

A5: The column is central to the separation, and its chemistry is a key factor in peak tailing.

  • Stationary Phase: Traditional silica-based C18 columns can have a high population of residual silanol groups.[2] Modern, high-purity "Type B" silica columns, which are often "end-capped," are designed to have fewer accessible silanols, significantly reducing tailing for polar compounds.[1][2]

  • Column Choice: For challenging polar compounds like this compound, consider using columns with advanced surface chemistry, such as polar-embedded or charged-surface hybrid (CSH) columns, which are designed to shield silanol activity and improve peak shape for such analytes.[4][14]

Q6: Could my sample preparation or injection technique be causing the tailing?

A6: Yes, sample and injection parameters can significantly impact peak shape.

  • Column Overload: Injecting an excessive mass of your analyte can saturate the active sites on the stationary phase, leading to tailing.[3][13] Similarly, injecting too large a volume can cause band broadening.[4] If you suspect overload, try diluting your sample and re-injecting.[1][13]

  • Injection Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[4][11] Injecting in a strong solvent (e.g., 100% acetonitrile (B52724) into a mobile phase with 10% acetonitrile) causes the sample band to spread improperly at the column head, resulting in peak distortion.[3]

Q7: All the peaks in my chromatogram are tailing, not just this compound. What does this mean?

A7: If all peaks are tailing, the issue is likely a physical or system-wide problem rather than a chemical interaction specific to one analyte.[15] The most common causes are:

  • Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path.[15]

  • Column Void: A void or channel can form at the head of the column packing bed, which also disrupts the sample band.[1][11]

  • Extra-Column Volume: Significant dead volume in the system between the injector and the detector can cause all peaks to broaden and tail.[3][7]

Troubleshooting Data and Parameters

The following table summarizes key quantitative parameters and recommended actions to mitigate peak tailing for this compound.

ParameterTypical RangeImpact on Peak TailingRecommended Condition for this compoundCitation(s)
Mobile Phase pH 2.0 - 7.5 (silica columns)High pH (>4) ionizes silanols; pH near analyte pKa causes peak splitting/tailing.≤ 3.0 to suppress both silanol and analyte ionization.[2][7][12][13]
Buffer Concentration 10 - 50 mMLow concentration (<10 mM) provides poor pH control, leading to inconsistent ionization.20 - 50 mM to ensure robust pH control.[1][11]
USP Tailing Factor (Tf) Ideal: 1.0; Acceptable: < 2.0A value > 1.5 indicates significant tailing that can affect quantification.Aim for Tf ≤ 1.2 for good quantitative accuracy.[4]
Injection Volume 1 - 100 µLA large volume, especially of a strong solvent, can cause band broadening and overload.Keep volume ≤ 5% of the column's void volume . Reduce if overload is suspected.[4]
Sample Concentration Analyte-dependentHigh concentration can saturate the stationary phase (mass overload).Dilute the sample if peaks show a characteristic "right triangle" shape and retention time decreases.[3][15]
System Tubing (ID) 0.005" - 0.010" (0.12 - 0.25 mm)Wider and longer tubing increases extra-column volume, causing peak broadening.Use narrow ID tubing (e.g., 0.005" or 0.12 mm) and keep lengths to a minimum.[7][11]

Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal mobile phase pH to improve peak symmetry for this compound.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).

    • Aqueous Buffer Stocks: Prepare buffered aqueous solutions (e.g., 25 mM ammonium (B1175870) formate) at several pH values, such as pH 4.0, 3.5, 3.0, and 2.5. Use an acid modifier like formic acid to adjust the pH.[13]

  • Prepare Mobile Phases:

    • For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) at the desired initial gradient composition.

    • Ensure the pH is measured and adjusted on the aqueous portion before adding the organic solvent.[12]

  • Experimental Execution:

    • Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 4.0) until a stable baseline is achieved.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the USP Tailing Factor (Tf).

    • Repeat the equilibration and injection process for each successively lower pH mobile phase (3.5, 3.0, 2.5).

  • Data Analysis:

    • Compare the peak shape and tailing factor from each run.

    • Select the pH that provides the most symmetrical peak (Tf closest to 1.0) while maintaining adequate retention.

Protocol 2: Column Flushing and Regeneration

This protocol is used when a contaminated or blocked column is suspected of causing peak tailing for all compounds. Note: Always check the column's care and use manual for solvent compatibility. This procedure is for a standard reversed-phase silica column (e.g., C18).

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Reverse the Column: Disconnect the column and reconnect it to the injector in the reverse flow direction.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes for each step.

    • Step A (Buffer Removal): HPLC-grade water.

    • Step B (Intermediate Polarity): Isopropanol or Methanol.

    • Step C (Non-polar Contaminants): Hexane or Dichloromethane (if compatible).

    • Step D (Return to Intermediate): Isopropanol.

    • Step E (Return to Aqueous): HPLC-grade water.

    • Step F (Final Equilibration): Your mobile phase (without buffer initially, then with buffer).

  • Re-installation and Testing:

    • Return the column to its original flow direction and reconnect it to the detector.

    • Equilibrate thoroughly with your mobile phase.

    • Inject a standard to check if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[4][11]

References

eliminating matrix effects in Syringetin 3-O-galactoside bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in eliminating matrix effects during the bioanalysis of Syringetin 3-O-galactoside.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis that can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2][3][4][5] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects.

Issue 1: Poor Signal Intensity or Inconsistent Results

  • Question: My signal for this compound is significantly lower in plasma samples compared to the standard in a neat solution, or the results are highly variable between samples. What could be the cause?

  • Answer: This is a classic indication of matrix effects, likely ion suppression.[3][4][5] Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), are likely interfering with the ionization of your analyte in the mass spectrometer source.[6]

  • Troubleshooting Steps:

    • Confirm Matrix Effects: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression in your chromatogram.

    • Sample Preparation Optimization: The most effective way to combat matrix effects is by improving the sample cleanup procedure.[2][6] Consider the following techniques:

      • Protein Precipitation (PPT): While a simple and common method, it may not sufficiently remove phospholipids.[7]

      • Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness compared to PPT.[6]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing interfering substances.[3][8] Specialized SPE cartridges designed for phospholipid removal are also available.[9]

    • Chromatographic Separation: Optimize your LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[3][10]

    • Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7]

Issue 2: Inaccurate Quantification and Poor Reproducibility

  • Question: My calibration curve prepared in a neat solvent is not linear when applied to plasma samples, or my quality control samples are failing. Why is this happening?

  • Answer: This indicates that the matrix is affecting the ionization of your analyte differently at various concentration levels or inconsistently across different samples. Using a calibration curve prepared in a solvent will not accurately reflect the analytical behavior in a complex biological matrix.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.[3][10]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.[11]

    • Standard Addition: This method involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample's unique matrix. While effective, it is a more labor-intensive approach.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the bioanalysis of this compound?

A1: The primary causes of matrix effects are co-eluting endogenous compounds from the biological sample, such as phospholipids, salts, and proteins.[6][12] These molecules can compete with this compound for ionization in the MS source, leading to ion suppression, or in some cases, enhancement.[3][4]

Q2: How can I qualitatively and quantitatively assess matrix effects?

A2:

  • Qualitative Assessment: A post-column infusion experiment is a widely used method.[10] It involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Quantitative Assessment: The post-extraction spike method is used for quantification.[7] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses indicates the extent of the matrix effect.

Q3: Which sample preparation technique is best for minimizing matrix effects?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT) is the simplest but least effective at removing all interfering components.[8]

  • Liquid-Liquid Extraction (LLE) provides cleaner samples than PPT.[6]

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of interferences, especially phospholipids, resulting in the cleanest extracts and minimal matrix effects.[3][8]

Q4: Can optimizing my LC method help reduce matrix effects?

A4: Yes. By adjusting the mobile phase composition, gradient profile, and column chemistry, you can often achieve chromatographic separation of this compound from the co-eluting matrix components that cause ion suppression.[3][10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of a precipitating solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.[13][14]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[15]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14][15]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma sample, add the internal standard.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, effectively removing phospholipids and other interferences.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or phospholipid removal plate) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. Actual values may vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation> 85%40-70% (Ion Suppression)[8]
Liquid-Liquid Extraction70-90%15-30% (Ion Suppression)[8]
Solid-Phase Extraction> 90%< 15%[8]
Phospholipid Removal Plate> 90%< 5%

Visualizations

experimental_workflow cluster_start Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Outcome start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner spe Solid-Phase Extraction (SPE) start->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis high_me High Matrix Effects analysis->high_me If PPT used med_me Moderate Matrix Effects analysis->med_me If LLE used low_me Low Matrix Effects analysis->low_me If SPE used

Caption: Workflow of sample preparation methods and their impact on matrix effects.

troubleshooting_matrix_effects cluster_confirm Confirmation cluster_solutions Solutions start Inconsistent or Low Signal? confirm_me Perform Post-Column Infusion start->confirm_me Yes no_issue No Significant Matrix Effect start->no_issue No ion_suppression Ion Suppression Detected? confirm_me->ion_suppression optimize_lc Optimize LC Separation ion_suppression->optimize_lc Yes ion_suppression->no_issue No improve_cleanup Improve Sample Cleanup (LLE or SPE) optimize_lc->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is end Reliable Quantification use_sil_is->end

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Large-Scale Purification of Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale purification of Syringetin (B192474) 3-O-galactoside. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating Syringetin 3-O-galactoside?

A1: this compound can be isolated from various plant sources. It has been reported in the leaves of Corylus heterophylla Fisch.[1], as well as in Lysimachia nummularia and Anthyllis henoniana[2]. Other related compounds, such as syringetin and its other glycosides, are found in red grapes, Lysimachia congestiflora, and bog bilberries (Vaccinium uliginosum)[3]. The choice of source material can significantly impact the complexity and yield of the purification process.

Q2: What are the main challenges in the large-scale purification of this compound?

A2: The primary challenges in the large-scale purification of flavonoid glycosides like this compound include:

  • Low concentration in natural sources: This necessitates processing large amounts of plant material, which can be costly and labor-intensive.

  • Presence of structurally similar compounds: Co-extraction of other flavonoids and glycosides with similar polarities can lead to difficulties in separation.

  • Degradation of the target molecule: Flavonoid glycosides can be sensitive to pH, temperature, and light, leading to degradation during extraction and purification.

  • Irreversible adsorption on solid supports: Traditional column chromatography can suffer from irreversible sample adsorption, leading to yield loss[4].

Q3: Which chromatographic techniques are most effective for large-scale purification of flavonoid glycosides?

A3: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative isolation of flavonoid glycosides[4][5][6]. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, thus preventing irreversible adsorption of the sample[4]. It is often used in combination with preparative High-Performance Liquid Chromatography (prep-HPLC) for final polishing steps to achieve high purity[6][7].

Q4: How can I optimize the solvent system for HSCCC separation?

A4: The selection of an appropriate two-phase solvent system is crucial for successful HSCCC separation. The partition coefficient (K) of the target compound should be in an ideal range (typically 0.5 < K < 2.0). The K value can be determined by HPLC analysis of the distribution of the target compound between the two phases of the proposed solvent system[7]. A common strategy is to start with a solvent system reported for similar flavonoid glycosides and then fine-tune the ratios of the solvents (e.g., n-hexane, ethyl acetate, methanol (B129727), water) to optimize the separation[4][5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete extraction from the plant material.Optimize the extraction solvent, temperature, and time. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation of the target compound during processing.Maintain a low temperature throughout the purification process. Protect the sample from light and use buffers to control pH.
Poor separation from other compounds.Refine the HSCCC solvent system to improve the resolution between this compound and impurities. Adjust the flow rate of the mobile phase[4][6].
Co-elution of Impurities with the Target Compound The polarity of the impurity is very similar to this compound.Employ a multi-step purification strategy. After the initial HSCCC separation, use a different chromatographic technique, such as preparative HPLC with a different stationary phase (e.g., C18, Phenyl column), for further purification[5].
The sample load on the column is too high.Reduce the amount of crude extract loaded onto the HSCCC or prep-HPLC column to avoid peak broadening and overlap.
Poor Peak Resolution in HPLC Analysis The mobile phase composition is not optimal.Adjust the gradient and the composition of the mobile phase. The use of an acidic modifier like formic acid or phosphoric acid can improve peak shape for flavonoids[5][8].
The column temperature is not controlled.Maintain a constant column temperature, as temperature fluctuations can affect retention times and peak resolution[5].
Loss of Stationary Phase in HSCCC The flow rate of the mobile phase is too high.Decrease the flow rate to improve the retention of the stationary phase. Note that a lower flow rate will increase the separation time[4].
The selected solvent system is not suitable.Re-evaluate the two-phase solvent system to ensure proper interfacial tension and viscosity for stable stationary phase retention.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Corylus heterophylla) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction is typically enriched with flavonoid glycosides.

    • Evaporate the solvent from the n-butanol fraction to yield a dried extract for further purification.

Protocol 2: HSCCC Purification of this compound
  • Selection of Two-Phase Solvent System:

    • Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v)[5].

    • Determine the partition coefficient (K) of this compound in this system. The ideal K value is between 0.5 and 2.0. Adjust the solvent ratios if necessary.

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the head end of the column at a suitable flow rate (e.g., 1.5-2.0 mL/min)[5][6].

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

    • Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 353 nm for flavonols)[5][8].

    • Collect fractions based on the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.

Protocol 3: Preparative HPLC for Final Purification
  • Column and Mobile Phase:

    • Use a preparative C18 column (e.g., 250 x 10 mm, 5 µm).

    • Prepare a mobile phase consisting of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Elution:

    • Develop a suitable gradient elution program to separate this compound from remaining impurities. For example, a linear gradient from 10% to 30% A over 40 minutes.

  • Purification:

    • Dissolve the enriched fraction from HSCCC in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the purity of the final product using analytical HPLC. A purity of >98% is generally considered high.

Quantitative Data Summary

Table 1: Exemplary HSCCC Solvent Systems for Flavonoid Glycoside Purification

Solvent System (v/v/v/v) Target Compounds Source
n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4)Flavonoid glycosides[5]
ethyl acetate–n-butanol–water (2:1:3)Orientin, vitexin[6]
n-hexane/EtOAc/MeOH/H2O (1:10:1:10)Kaempferol glycosides[4]
methyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5)Rhoifolin, luteoloside[7]

Table 2: Exemplary HPLC Conditions for Flavonoid Glycoside Analysis

Column Mobile Phase Detection Source
Thermo Scientific Syncronis C18 (250 × 4.6 mm, 5µm)A: H₂O with 0.2% phosphoric acid, B: CH₃CN (gradient)254 nm[5]
Inertsil ODS-SP (4.6 × 250 mm, 5 μm)A: acetonitrile, B: methanol, C: 0.2% formic acid (gradient)254 nm[4]
Reversed-phase C-18A: water with 10% formic acid, B: methanol (gradient)353 nm (flavonols)[8]

Visualizations

Purification_Workflow Start Plant Material Extraction Crude Extraction (e.g., 80% Methanol) Start->Extraction Fractionation Solvent Partitioning (n-butanol fraction) Extraction->Fractionation HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractionation->HSCCC Prep_HPLC Preparative HPLC (Final Polishing) HSCCC->Prep_HPLC Enriched Fractions End Pure this compound Prep_HPLC->End

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Coelution Co-elution of Similar Compounds? Start->Coelution Check_HSCCC Review HSCCC Parameters Optimize_HSCCC Optimize HSCCC Solvent System or Flow Rate Check_HSCCC->Optimize_HSCCC Add_Step Add Orthogonal Purification Step (e.g., different HPLC column) Check_HSCCC->Add_Step Check_HPLC Review HPLC Parameters Optimize_HPLC Optimize HPLC Gradient and Mobile Phase Check_HPLC->Optimize_HPLC Coelution->Check_HSCCC Yes Coelution->Check_HPLC No, broad peaks Success High Purity Achieved Optimize_HSCCC->Success Add_Step->Success Optimize_HPLC->Success

Caption: Troubleshooting logic for low purity in this compound purification.

References

reducing non-specific binding of Syringetin 3-O-galactoside in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringetin 3-O-galactoside. The focus is on mitigating non-specific binding in biochemical assays to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a flavonoid glycoside, a class of natural compounds found in various plants.[1][2][3][4] Like many flavonoids, it can exhibit non-specific binding in biochemical assays due to its chemical structure, which includes hydroxyl and methoxy (B1213986) groups, and a galactose moiety.[5][6] This non-specific binding can lead to high background signals, false positives, and inaccurate quantification of its biological activity.

Q2: What are the common causes of high non-specific binding with flavonoid glycosides?

Several factors can contribute to high non-specific binding:

  • Hydrophobic Interactions: The aromatic rings of the flavonoid structure can interact non-specifically with hydrophobic surfaces on microplates, membranes, and proteins.

  • Ionic Interactions: Charged groups on the molecule can interact with oppositely charged surfaces.

  • Inadequate Blocking: Insufficient or inappropriate blocking of the assay surface (e.g., microplate wells) leaves sites available for non-specific attachment.[7][8][9]

  • Suboptimal Assay Buffer Composition: The pH, salt concentration, and absence of detergents in the assay buffer can all contribute to non-specific binding.[10]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to assay interference.[11][12]

Q3: How does the glycosylation of Syringetin affect its binding properties?

Glycosylation, the presence of the galactose sugar moiety, generally decreases the binding affinity of flavonoids to proteins like bovine serum albumin (BSA) compared to their aglycone forms.[6] This is because the sugar group increases the hydrophilicity and can cause steric hindrance. However, non-specific binding to other surfaces can still occur.

Troubleshooting Guide: High Non-Specific Binding

If you are experiencing high background or suspected non-specific binding in your assays with this compound, follow this troubleshooting guide.

Initial Steps: Assay Controls

Before modifying your protocol, ensure you have the proper controls in place:

  • No-Analyte Control: Wells containing all assay components except this compound to determine the baseline background.

  • No-Detection Antibody Control: To ensure the detection antibody is not the source of high background.

  • Compound Interference Control: Test this compound in an assay format without the target protein to see if it interferes with the detection system (e.g., fluorescence quenching or enhancement).[11]

Troubleshooting Workflow

troubleshooting_workflow start High Non-Specific Binding Detected check_controls Review Assay Controls (No-analyte, no-detection Ab, compound interference) start->check_controls optimize_blocking Optimize Blocking Buffer check_controls->optimize_blocking Controls OK optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing modify_buffer Modify Assay Buffer optimize_washing->modify_buffer surface_passivation Consider Surface Passivation modify_buffer->surface_passivation end_point Reduced Non-Specific Binding surface_passivation->end_point

Caption: A workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps

1. Optimize the Blocking Buffer

The blocking buffer is critical for preventing molecules from binding non-specifically to the plate surface.[8][9][13]

  • Problem: The current blocking agent is ineffective.

  • Solution:

    • Increase Concentration: Try increasing the concentration of your current blocking agent (e.g., from 1% to 3-5% BSA).[8]

    • Change Blocking Agent: Switch to a different blocking agent. Casein has been shown to be a superior blocking agent in some ELISAs due to its smaller molecular size, which can better block small crevices on the plate surface.[14]

    • Increase Incubation Time: Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[8]

Table 1: Common Blocking Agents

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective choice for many assays.[15][16]
Casein (or Non-fat Dry Milk)0.5-5% (w/v)Often more effective than BSA at blocking.[14][16][17] Avoid if using avidin-biotin systems due to potential biotin (B1667282) contamination.[18]
Fish Gelatin0.1-1% (w/v)Can be effective, but quality can vary.
Commercial BlockersVariesFormulations optimized for low background and high signal-to-noise ratio.

2. Optimize Washing Steps

Insufficient washing can leave unbound reagents in the wells, leading to high background.[7][9]

  • Problem: Residual unbound this compound or detection reagents remain in the wells.

  • Solution:

    • Increase Wash Volume and Number: Increase the number of wash cycles (e.g., from 3 to 5) and ensure the volume is sufficient to cover the entire well.

    • Add a Soaking Step: Include a short incubation (30-60 seconds) with the wash buffer during each wash step.[8]

    • Include Detergent in Wash Buffer: Ensure your wash buffer contains a non-ionic detergent like Tween-20 (typically 0.05%).

3. Modify the Assay Buffer

The composition of the buffer used for incubations can significantly impact non-specific binding.[10]

  • Problem: The assay buffer promotes hydrophobic or ionic interactions.

  • Solution:

    • Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent can disrupt hydrophobic interactions.[19] Start with a low concentration and titrate up if necessary, as high concentrations can denature proteins or disrupt specific interactions.[20][21]

    • Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to reduce non-specific electrostatic interactions.[10]

    • Adjust pH: The charge of both your target protein and this compound can be influenced by pH. Empirically test a range of pH values to find the optimal condition for specific binding while minimizing non-specific interactions.[10]

Table 2: Common Assay Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween-200.01 - 0.1% (v/v)Reduces hydrophobic interactions.[19][22]
Triton X-1000.01 - 0.1% (v/v)Reduces hydrophobic interactions.[19][22]
NaCl150 - 500 mMShields electrostatic interactions.[10]
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Acts as a carrier protein to reduce binding to surfaces.[10]

4. Consider Surface Passivation Techniques

For highly sensitive assays, standard blocking may be insufficient. Surface passivation creates a non-reactive surface to minimize the adsorption of biomolecules.[23][24][25]

  • Problem: The assay surface itself has a high affinity for this compound.

  • Solution:

    • PEGylation: Coating surfaces with polyethylene (B3416737) glycol (PEG) can create a hydrophilic layer that repels proteins and small molecules.[22]

    • Pluronic F127: This surfactant can be used to create a self-assembled monolayer on hydrophobic surfaces, effectively reducing non-specific binding.[23][24]

Experimental Protocols

Protocol: Optimizing a Blocking Buffer for a Flavonoid Binding Assay

This protocol describes a method to empirically determine the best blocking agent for an assay involving this compound. This is structured like an indirect ELISA.

  • Plate Coating: Coat a 96-well high-binding microplate with your target protein at an optimized concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).

  • Blocking:

    • Prepare several different blocking buffers to test in parallel (e.g., 1% BSA, 3% BSA, 1% Casein, 3% Non-fat dry milk, and a commercial blocker).

    • Add 150 µL of each blocking buffer to different sets of wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Compound Incubation (Test for Background):

    • To a set of wells for each blocking condition, add your assay buffer containing a high concentration of this compound (without the detection antibody).

    • To another set of wells (the "no-analyte" control), add only the assay buffer.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add the detection reagents (e.g., HRP-conjugated secondary antibody followed by TMB substrate) to all wells.

  • Analysis: Measure the signal (e.g., absorbance at 450 nm). The optimal blocking buffer will be the one that yields the lowest signal in the wells containing this compound (indicating minimal non-specific binding) while maintaining a low signal in the no-analyte control wells.

Signaling Pathway

While the direct signaling pathway of this compound may not be fully elucidated, its aglycone, Syringetin, has been shown to induce human osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] It is plausible that the glycoside is hydrolyzed to the aglycone to exert this effect.

signaling_pathway Syringetin Syringetin (Aglycone) BMPR BMP Receptor Syringetin->BMPR activates Smad Smad 1/5/8 BMPR->Smad phosphorylates ERK ERK1/2 BMPR->ERK activates Smad4 Smad4 Smad->Smad4 forms complex Nucleus Nucleus Smad4->Nucleus ERK->Nucleus translocates to Transcription Gene Transcription (Osteoblast Differentiation) Nucleus->Transcription promotes

Caption: Proposed signaling pathway of Syringetin in osteoblast differentiation.

References

Technical Support Center: Optimizing Delivery of Syringetin 3-O-galactoside in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringetin 3-O-galactoside. The information is designed to address common challenges encountered during in vivo animal studies, with a focus on optimizing delivery and ensuring reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in vehicle during formulation. Low aqueous solubility of the compound.1. Gently warm the vehicle while stirring. 2. Use sonication to aid dissolution. 3. Prepare a stock solution in an organic solvent like DMSO and then dilute it into the final aqueous vehicle. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. 4. Consider using a co-solvent system (e.g., DMSO and PEG400). 5. If precipitation persists, a suspension formulation may be necessary. Ensure uniform suspension before each administration.
Inconsistent results between experimental animals. Non-homogenous formulation (especially for suspensions). Inaccurate dosing. Variability in animal fasting status.1. For suspensions, vortex or stir the formulation immediately before drawing each dose to ensure uniformity. 2. Use calibrated pipettes or syringes for accurate dosing. 3. Standardize the fasting period for all animals before administration, as food can affect the absorption of flavonoids.[1]
Low or undetectable plasma concentrations of this compound. Poor oral bioavailability. Rapid metabolism. Issues with the analytical method.1. Review and optimize the formulation to enhance solubility and absorption (see FAQs below). 2. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism.[2][3] 3. Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) for detecting this compound and its potential metabolites in plasma.
Adverse effects observed in animals (e.g., lethargy, irritation at the injection site). Vehicle toxicity. High concentration of organic solvent. pH of the formulation.1. Conduct a vehicle toxicity study in a small group of animals. 2. Minimize the concentration of organic solvents (e.g., keep DMSO <10% for injections).[4] 3. Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for injections).

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended starting point for formulating this compound for oral administration in mice?

Due to its likely low water solubility, a suspension is a common starting point for oral gavage. A widely used vehicle is 0.5% carboxymethylcellulose (CMC) in water.[4] Alternatively, solubilization in a vehicle containing polyethylene (B3416737) glycol (e.g., PEG400) can be explored.[4]

Q2: I am observing poor oral bioavailability. What are some strategies to improve it?

Poor oral bioavailability is a common challenge for flavonoids.[5][6] Consider the following approaches:

  • Solubilization Techniques:

    • Co-solvents: Use a mixture of solvents like DMSO and PEG300 to improve solubility.[4]

    • Surfactants: Incorporate non-ionic surfactants such as Tween 80 or Cremophor to enhance dissolution.[4]

    • Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, SBE-β-CD) to form inclusion complexes that increase aqueous solubility.[4]

  • Advanced Drug Delivery Systems:

    • Nanoparticles: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract and improve absorption.[7][8][9][10]

    • Liposomes: Liposomal formulations can enhance the intestinal absorption of flavonoids.

  • Use of Absorption Enhancers: Certain excipients can improve intestinal permeability.

Q3: What are suitable vehicles for intravenous (IV) or intraperitoneal (IP) injection of this compound?

For parenteral administration, it is crucial to use a sterile, well-tolerated vehicle. Common formulations for poorly soluble compounds include:[4]

  • A mixture of DMSO, Tween 80, and saline.

  • A combination of DMSO, PEG300, Tween 80, and saline.

  • A solution containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin in saline.

Note: The final concentration of organic solvents should be minimized to avoid toxicity.

Physicochemical Properties and Stability

Q4: What are the known physicochemical properties of this compound?

PropertyValueReference
Molecular FormulaC₂₃H₂₄O₁₃[11]
Molecular Weight508.43 g/mol [11]
AppearanceSolid[5]
Storage (Solid)-20°C for up to 3 years[4]
Storage (in Solvent)-80°C for up to 6 months[4]

Q5: How stable is this compound in solution?

Flavonoid glycosides can be susceptible to degradation depending on the pH and temperature of the solution. It is recommended to prepare fresh formulations for each experiment. If storage is necessary, store aliquots at -80°C and protect from light. Conduct stability studies in your chosen vehicle to ensure the compound's integrity throughout the experiment.

Mechanism of Action and Biological Effects

Q6: What is the proposed mechanism of action of this compound?

While specific studies on this compound are limited, based on its structure and studies of related flavonoid glycosides, its biological activities are likely attributed to its antioxidant and anti-inflammatory properties.[6]

  • Antioxidant Activity: Flavonoids can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

  • Anti-inflammatory Effects: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. For instance, the related compound myricetin (B1677590) 3-O-β-d-galactopyranoside has been shown to suppress UVA-induced inflammation by inhibiting the production of inflammatory mediators like COX-2, iNOS, TNF-α, and various interleukins.[12][13]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_intervention Intervention Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2) MAPK->Cytokines Induces NFkB->Cytokines Induces S3OG Syringetin 3-O-galactoside S3OG->MAPK Inhibits S3OG->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water (ddH₂O)

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 0.5% CMC-Na solution:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, gradually add the CMC-Na to 100 mL of sterile ddH₂O while stirring continuously.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

  • Prepare the this compound suspension:

    • Calculate the required amount of this compound based on the desired final concentration and volume. For example, for a 10 mg/mL suspension in 10 mL, weigh 100 mg of the compound.

    • Slowly add the weighed this compound powder to the 0.5% CMC-Na solution while stirring.

    • Continue stirring until a homogenous suspension is formed.

  • Administration:

    • Vortex the suspension vigorously immediately before each use to ensure a uniform dose.

    • Administer the suspension to the animals using an appropriate-sized oral gavage needle.

Experimental_Workflow Start Start Formulation Prepare Syringetin 3-O-galactoside Formulation Start->Formulation Dosing Administer to Animal Models Formulation->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Compound by LC-MS/MS Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK End End PK->End

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and compound.

Materials:

  • Plasma samples from treated animals

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solvent (e.g., cold acetonitrile)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).

    • Create a calibration curve by spiking blank plasma with known concentrations of the standard.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode with electrospray ionization (ESI). Optimize the precursor and product ion transitions for this compound and the IS in the multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of this compound and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Caption: Decision tree for troubleshooting low bioavailability.

References

interpreting complex fragmentation patterns of Syringetin 3-O-galactoside in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the interpretation of complex fragmentation patterns, with a specific focus on Syringetin 3-O-galactoside.

Troubleshooting Guide: Interpreting Complex Fragmentation Patterns

This guide addresses specific issues you might encounter during the mass spectrometric analysis of this compound and other flavonoid glycosides.

Q1: I am not observing the expected molecular ion for this compound. What could be the reason?

A1: The absence or low intensity of the molecular ion can be due to several factors:

  • In-source Fragmentation: Flavonoid glycosides can be susceptible to breaking apart in the ion source of the mass spectrometer, especially at higher voltages. This can lead to the observation of the aglycone (Syringetin) as the highest mass peak instead of the intact glycoside.

    • Troubleshooting Step: Try acquiring data at a lower fragmentor or cone voltage to minimize in-source fragmentation and enhance the abundance of the molecular ion.[1]

  • Suboptimal Ionization: The choice of ionization mode and mobile phase pH is critical for flavonoids.

    • Troubleshooting Step: Test both positive and negative ionization modes. Many flavonoid glycosides, including this compound, often show better sensitivity in negative ion mode ([M-H]⁻).[1] Also, ensure your mobile phase is compatible with the chosen ionization mode (e.g., acidic for positive mode, though often used successfully for negative mode as well).

  • Sample Concentration: An excessively high concentration can lead to ion suppression.

    • Troubleshooting Step: Dilute your sample and re-inject to see if the signal for the molecular ion improves.

Q2: I see a prominent fragment ion, but I am unsure how to interpret it for this compound.

A2: The most common fragmentation pathway for O-glycosylated flavonoids is the cleavage of the glycosidic bond.

  • Primary Fragmentation: For this compound, the most predictable fragmentation is the neutral loss of the galactose moiety. Galactose is a hexose (B10828440) with a mass of 162 Da. Therefore, you should look for a fragment ion corresponding to the Syringetin aglycone.

  • MS/MS Analysis: To confirm this, perform an MS/MS experiment by isolating the molecular ion of this compound and inducing fragmentation. The major product ion should correspond to the aglycone.

Q3: My MS/MS spectrum for this compound shows multiple fragment ions other than the aglycone. How do I interpret these?

A3: While the loss of the sugar moiety is the primary fragmentation, the Syringetin aglycone itself can further fragment. This is particularly useful for structural confirmation.

  • Secondary Fragmentation: The Syringetin aglycone can undergo retro-Diels-Alder (RDA) reactions, which break the C-ring, and losses of small neutral molecules like CO (28 Da), H₂O (18 Da), and CH₃ (15 Da) from the methoxy (B1213986) groups.[2][3]

  • MSn Experiments: For even more detailed structural information, consider performing MSn experiments. This involves isolating a fragment ion from the MS/MS spectrum and fragmenting it further to observe subsequent losses.[4]

Q4: How can I differentiate between this compound and its isomers (e.g., Syringetin 3-O-glucoside)?

A4: Differentiating between isomers with the same mass, such as galactose and glucose glycosides, can be challenging but is achievable.

  • Chromatographic Separation: The primary method for separating isomers is to optimize your liquid chromatography (LC) method. Using a high-resolution column and a shallow gradient can often resolve isomers.

  • Tandem Mass Spectrometry (MS/MS): While the primary fragmentation (loss of the sugar) will be the same, the relative abundances of other fragment ions may differ slightly between isomers. This requires careful comparison of the MS/MS spectra.

  • Ion Mobility Spectrometry: If available, ion mobility-mass spectrometry can separate isomers based on their shape and size.

Frequently Asked Questions (FAQs)

Q: What are the expected m/z values for this compound and its main fragment in mass spectrometry?

A: The molecular formula for this compound is C₂₃H₂₄O₁₃, and its molecular weight is approximately 508.4 g/mol .[5] The expected m/z values are summarized in the table below. Note that the fragmentation of this compound is expected to be nearly identical to that of its isomer, Syringetin 3-O-glucoside.

Ion TypeExpected m/zDescription
[M-H]⁻507.11Deprotonated molecular ion in negative mode.
[M+H]⁺509.13Protonated molecular ion in positive mode.
[Y₀]⁻345.07Aglycone fragment in negative mode (loss of 162 Da).
[Y₀+H]⁺347.08Aglycone fragment in positive mode (loss of 162 Da).

Data derived from the MS2 spectrum of the isomeric Syringetin-3-O-glucoside.[6]

Q: Which ionization mode, positive or negative, is better for analyzing this compound?

A: Flavonoid glycosides can often be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes. However, negative ion mode is frequently reported to provide higher sensitivity for this class of compounds.[1] It is recommended to test both modes to determine the optimal conditions for your specific instrument and sample.

Q: What are common sources of interference in the LC-MS analysis of flavonoid glycosides?

A: Common interferences include:

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plant extracts) can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[1]

  • Isobaric and Isomeric Compounds: Your sample may contain other compounds with the same nominal mass as this compound, which can interfere with detection if not chromatographically separated.[1]

  • In-source Fragmentation: As mentioned in the troubleshooting guide, this can complicate spectra by showing fragments of your analyte at the same retention time.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

  • Extraction: Weigh approximately 100 mg of dried, ground plant material. Add 1 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before LC-MS analysis.[1]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge can be performed to remove interfering substances.[1]

Protocol 2: LC-MS/MS Method for Flavonoid Glycoside Analysis

  • LC System: UHPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to the initial conditions for re-equilibration. The specific gradient profile should be optimized for your sample.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Ion Trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes (run separately).

  • MS Parameters:

    • Scan Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) of the target m/z.

    • Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion and fragment ions. A collision energy ramp can also be beneficial.

Visualizations

fragmentation_pathway precursor This compound [M-H]⁻ m/z 507.11 fragment Syringetin Aglycone [Y₀]⁻ m/z 345.07 precursor->fragment Loss of Galactose (-162 Da) further_fragments Further Fragments (RDA, losses of CO, CH₃) fragment->further_fragments CID

Caption: Fragmentation pathway of this compound in negative ion mode.

troubleshooting_workflow start Complex/Unexpected Fragmentation Pattern q1 Is the molecular ion [M-H]⁻ at m/z 507 present? start->q1 s1 Check for in-source fragmentation. Reduce cone/fragmentor voltage. q1->s1 No q2 Is the aglycone fragment [Y₀]⁻ at m/z 345 present? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Confirm MS/MS parameters. Check collision energy. q2->s2 No q3 Are there other unexpected fragments? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Analyze secondary fragmentation (RDA, neutral losses). Consider MSn analysis. q3->s3 Yes end Pattern Interpreted q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for mass spectrometry fragmentation patterns.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Syringetin 3-O-galactoside and its Aglycone, Syringetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of the flavonoid glycoside, Syringetin (B192474) 3-O-galactoside, and its corresponding aglycone, syringetin. Due to a notable gap in current research, direct comparative studies evaluating both compounds under identical experimental conditions are not available. This guide, therefore, synthesizes existing data for each compound and related flavonoid structures to offer a predictive comparison based on established principles of flavonoid biochemistry.

Executive Summary

Generally, in in-vitro assays, the aglycone form of a flavonoid (e.g., syringetin) is expected to exhibit greater antioxidant activity than its glycoside counterpart (e.g., Syringetin 3-O-galactoside). This is primarily attributed to the presence of a free hydroxyl group at the C3 position in the aglycone, which is a key site for radical scavenging. The sugar moiety in the glycoside form can sterically hinder this activity. However, glycosylation can improve a compound's solubility and bioavailability in vivo, which may, in turn, influence its overall therapeutic efficacy.

This guide presents available quantitative data for syringetin and a closely related glycoside, syringetin 3-O-glucoside, to infer the potential bioactivity of this compound. It also provides detailed experimental protocols for key bioactivity assays and visual diagrams to illustrate relevant concepts.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for syringetin and its glycoside. It is important to note that the data for the glycoside is for the glucoside form, as data for the galactoside is not available.

Bioactivity AssayCompoundIC50 ValueReference Compound
Antioxidant Activity
DPPH Radical ScavengingSyringetin 3-O-β-d-glucoside286.6 ± 3.5 µg/mLNot specified
ABTS Radical ScavengingSyringetin 3-O-β-d-glucoside283.0 ± 1.5 µg/mLNot specified
Antidiabetic Activity
α-Glucosidase InhibitionSyringetin36.8 µMAcarbose

Note: Lower IC50 values indicate greater potency.

In-Depth Bioactivity Comparison

Antioxidant Activity

Direct comparative data for this compound and syringetin is currently unavailable. However, studies on other flavonoids, such as myricetin (B1677590) and its 3-O-galactoside, have consistently shown that the aglycone possesses stronger antioxidant activity in vitro.[1] This is because the C3 hydroxyl group, which is masked by the galactose sugar in this compound, plays a significant role in radical scavenging. The available data for Syringetin 3-O-β-d-glucoside shows weak radical scavenging activity. It is reasonable to hypothesize that syringetin would exhibit a significantly lower IC50 value in both DPPH and ABTS assays compared to its galactoside derivative.

Anti-inflammatory Activity

While general anti-inflammatory properties have been attributed to flavonoids, specific comparative data for this compound and syringetin is lacking. Syringetin has been noted for its anti-inflammatory potential. The activity of the glycoside would likely depend on its ability to be hydrolyzed to the aglycone in vivo.

Anticancer Activity

Syringetin has been investigated for its anticancer properties and has been shown to inhibit the proliferation of colorectal adenocarcinoma cells (Caco-2). There is currently no available data on the anticancer activity of this compound. As with other bioactivities, the in vitro anticancer effect of the glycoside is expected to be less potent than the aglycone.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

  • A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or syringetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

Methodology:

  • The ABTS radical cation (ABTS•+) is generated by reacting a solution of ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured at the same wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia.

Methodology:

  • A solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared.

  • The test compound is pre-incubated with the enzyme solution for a specific duration.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by adding a solution like sodium carbonate.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Syringetin_3_O_galactoside This compound DPPH_Assay DPPH Radical Scavenging Assay Syringetin_3_O_galactoside->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Syringetin_3_O_galactoside->ABTS_Assay Alpha_Glucosidase_Assay α-Glucosidase Inhibition Assay Syringetin_3_O_galactoside->Alpha_Glucosidase_Assay Syringetin Syringetin (Aglycone) Syringetin->DPPH_Assay Syringetin->ABTS_Assay Syringetin->Alpha_Glucosidase_Assay IC50_Determination IC50 Value Determination DPPH_Assay->IC50_Determination ABTS_Assay->IC50_Determination Alpha_Glucosidase_Assay->IC50_Determination Comparative_Analysis Comparative Bioactivity Analysis IC50_Determination->Comparative_Analysis

Caption: Experimental workflow for comparing the bioactivity of this compound and Syringetin.

structure_activity Aglycone Syringetin (Aglycone) C3_OH Free C3-OH Group Aglycone->C3_OH Glycoside This compound (Glycoside) Sugar_Moiety Galactose Moiety at C3 Glycoside->Sugar_Moiety Improved_Solubility Potentially Improved Solubility & Bioavailability Glycoside->Improved_Solubility High_Antioxidant_Activity Higher In Vitro Antioxidant Activity C3_OH->High_Antioxidant_Activity Lower_Antioxidant_Activity Lower In Vitro Antioxidant Activity Sugar_Moiety->Lower_Antioxidant_Activity

Caption: Structure-activity relationship of Syringetin and its galactoside.

Conclusion and Future Directions

The available evidence strongly suggests that syringetin, the aglycone, is likely to be a more potent antioxidant and potentially a more active agent in other in vitro bioassays compared to its glycoside, this compound. However, the improved physicochemical properties of the glycoside, such as increased solubility, may lead to enhanced bioavailability and different in vivo effects.

There is a clear need for direct comparative studies to quantify the bioactivities of this compound and syringetin in a range of assays, including antioxidant, anti-inflammatory, and anticancer models. Such research would provide valuable insights for drug development professionals and researchers interested in the therapeutic potential of these natural compounds.

References

A Comparative Analysis of the Antioxidant Capacity of Syringetin 3-O-galactoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Syringetin (B192474) 3-O-galactoside against other prominent flavonoids, namely quercetin (B1663063) and kaempferol (B1673270) glycosides. The information is compiled from available experimental data to facilitate research and development in the field of antioxidant therapeutics.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Their ability to scavenge free radicals and modulate cellular signaling pathways makes them promising candidates for the prevention and treatment of diseases associated with oxidative stress. Syringetin, a methoxylated flavonol, and its glycosides are of particular interest. This guide focuses on the 3-O-galactoside derivative of syringetin and compares its antioxidant potential with that of quercetin 3-O-galactoside (hyperoside) and kaempferol 3-O-glycosides.

While direct comparative studies on the antioxidant activity of Syringetin 3-O-galactoside are limited in the currently available literature, this guide utilizes data on the closely related Syringetin 3-O-glucoside as a proxy, alongside published data for other flavonoids. It is important to note that the nature of the sugar moiety can influence the antioxidant capacity of a flavonoid glycoside.

Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Flavonoid GlycosideAntioxidant AssayIC50 Value
Syringetin 3-O-β-D-glucoside *DPPH286.6 ± 3.5 µg/mL[1]
ABTS283.0 ± 1.5 µg/mL[1]
Quercetin 3-O-galactoside (Hyperoside) DPPH5.44 µg/mL
ABTS3.54 µg/mL
Myricetin (B1677590) 3-O-galactoside Lipid Peroxidation Inhibition160 µg/mL[2]
Myricetin 3-O-rhamnoside DPPH1.4 µg/mL[2]

Note: Data for this compound is not available. The data presented is for Syringetin 3-O-β-D-glucoside, a closely related compound. The difference in the sugar moiety (galactose vs. glucose) may lead to variations in antioxidant activity.

Based on the available data, Syringetin 3-O-glucoside exhibits relatively weak radical scavenging activity compared to quercetin and myricetin glycosides.[1][3] The significantly lower IC50 values for quercetin 3-O-galactoside and myricetin 3-O-rhamnoside suggest a much stronger antioxidant potential.

Structure-Activity Relationship of Flavonoids

The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. Key structural features that influence their radical scavenging and metal-chelating properties include:

  • The number and position of hydroxyl (-OH) groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.

  • The presence of a catechol group (3',4'-dihydroxy) in the B-ring: This configuration is a potent radical scavenger.

  • A 2,3-double bond in the C-ring conjugated with a 4-oxo group: This feature enhances electron delocalization, which stabilizes the flavonoid radical.

  • Glycosylation: The attachment of a sugar moiety, and the position of this attachment, can affect the antioxidant activity. Glycosylation at the 3-hydroxyl group, as in the case of the compounds discussed, can sometimes reduce the antioxidant activity compared to the aglycone.

Syringetin possesses two methoxy (B1213986) groups on its B-ring, which may influence its antioxidant activity compared to flavonoids like quercetin and myricetin that have more hydroxyl groups in this ring.

Experimental Protocols

Detailed methodologies for the commonly cited antioxidant assays are provided below for reference and replication.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Dissolve the flavonoid compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to different concentrations.

  • Reaction: In a 96-well plate or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution and serial dilutions of the flavonoid compound as described for the DPPH assay.

  • Reaction: Add a small volume of the sample solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is typically allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathways and Experimental Workflows

Visual representations of key concepts are provided below using the DOT language for Graphviz.

flavonoid_antioxidant_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Flavonoid Flavonoid Keap1 Keap1 Flavonoid->Keap1 inhibits binding to Nrf2 NFkB NF-κB Flavonoid->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize Inflammation Inflammation NFkB->Inflammation promotes

Flavonoid Antioxidant Signaling Pathway

antioxidant_assay_workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS) start->prep_reagents prep_samples Prepare Flavonoid Samples (Stock & Dilutions) start->prep_samples mix Mix Sample and Reagent prep_reagents->mix prep_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Experimental Workflow for Antioxidant Assay

flavonoid_comparison syringetin Syringetin 3-O-glucoside (Weak Antioxidant Activity) comparison Relative Antioxidant Capacity syringetin->comparison Lower quercetin Quercetin 3-O-galactoside (Strong Antioxidant Activity) quercetin->comparison Higher kaempferol Kaempferol Glycosides (Moderate to Strong Antioxidant Activity) kaempferol->comparison Intermediate

Relative Antioxidant Capacity Comparison

Conclusion

Based on the currently available data, Syringetin 3-O-glucoside demonstrates weaker in vitro antioxidant activity compared to quercetin and myricetin glycosides. The potent antioxidant capacity of quercetin 3-O-galactoside (hyperoside) and myricetin 3-O-rhamnoside highlights their potential as strong radical scavengers. Further research is warranted to isolate and evaluate the antioxidant capacity of this compound directly to provide a more definitive comparison. Understanding the structure-activity relationships among these flavonoid glycosides is crucial for the development of effective antioxidant-based therapeutic agents.

References

Validation of an Analytical Method for Syringetin 3-O-galactoside: A Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for an analytical method intended for the quantification of Syringetin 3-O-galactoside, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies and data presented herein are representative of a typical validation for a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the analysis of flavonoid glycosides.

This compound is a flavonoid glycoside found in various plant species.[4][5][6] As with any active pharmaceutical ingredient (API) or key natural product marker, a validated analytical method is crucial for ensuring product quality, stability, and regulatory compliance.[7][8] This guide will detail the experimental protocols and acceptance criteria for the validation parameters required by ICH guidelines.[9][10]

Comparative Summary of Validation Parameters

The following table summarizes the typical validation parameters, their acceptance criteria as per ICH guidelines, and representative results for a hypothetical HPLC-UV method for this compound.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Representative Results for this compound MethodPass/Fail
Specificity The method should unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.No interference from placebo or forced degradation products at the retention time of this compound. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.9995 over a concentration range of 10-150 µg/mL.Pass
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.20-120 µg/mLPass
Accuracy (% Recovery)Typically 98.0% to 102.0% for drug substance.99.2% - 101.5%Pass
Precision (% RSD)
- Repeatability≤ 2%0.85%Pass
- Intermediate Precision≤ 2%1.25%Pass
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.5 µg/mLN/A
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:11.5 µg/mLN/A
Robustness No significant change in results with deliberate variations in method parameters.%RSD < 2% for all variations.Pass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on a hypothetical reversed-phase HPLC method with UV detection.

Specificity and Forced Degradation

The specificity of the analytical method is its ability to measure the analyte accurately and specifically in the presence of other components.[11][12]

  • Protocol:

    • Prepare solutions of a placebo (all formulation components except this compound).

    • Prepare a standard solution of this compound.

    • Subject the this compound solution to forced degradation conditions:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 24 hours.

      • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

    • Inject the placebo, the standard solution, and each of the forced degradation samples into the HPLC system.

    • Assess the chromatograms for any interfering peaks at the retention time of this compound. The peak purity of the analyte peak in the stressed samples should also be evaluated using a photodiode array (PDA) detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13]

  • Protocol:

    • Prepare a stock solution of this compound of a known concentration.

    • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).

    • Inject each dilution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value.[10] It is often assessed by determining the recovery of a spiked sample.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][9]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[11]

  • Protocol (based on Signal-to-Noise Ratio):

    • Prepare a series of increasingly dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. The noise can be determined from a blank injection.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase composition (e.g., ± 2% organic phase).

    • Analyze a standard solution under each of the modified conditions.

    • Calculate the %RSD of the results obtained under the varied conditions and compare them to the results from the nominal conditions.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity LinearityRange Linearity & Range DataAnalysis Data Analysis & Comparison to Criteria Specificity->DataAnalysis Accuracy Accuracy (% Recovery) LinearityRange->DataAnalysis Precision Precision (Repeatability & Intermediate) Accuracy->DataAnalysis LOD_LOQ LOD & LOQ Precision->DataAnalysis Robustness Robustness LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Workflow for ICH-compliant analytical method validation.

Relationship of Key Validation Parameters

This diagram shows the logical relationship and hierarchy between fundamental validation characteristics.

ValidationParameters cluster_core Core Performance Metrics cluster_derived Derived Performance Metrics cluster_reliability Reliability Metric Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ Limit of Quantitation Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range LOD Limit of Detection LOQ->LOD Robustness Robustness

Caption: Interrelationship of analytical validation parameters.

References

Navigating the Analytical Landscape: A Comparative Guide to Syringetin 3-O-galactoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-platform comparison for the quantification of Syringetin 3-O-galactoside, a flavonoid glycoside with significant therapeutic potential. By examining the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), this document aims to equip researchers with the knowledge to select the optimal analytical strategy for their specific needs.

This compound is a naturally occurring flavonoid found in various medicinal plants.[1] Its diverse pharmacological activities necessitate robust and reliable analytical methods for its quantification in complex matrices such as plant extracts and biological samples. The choice of analytical platform can significantly impact the sensitivity, selectivity, and throughput of the analysis. This guide presents a comparative overview of the most commonly employed techniques, supported by representative experimental data and detailed protocols.

Quantitative Performance at a Glance

The selection of an analytical platform is often a trade-off between sensitivity, cost, and complexity. The following table summarizes the key quantitative performance parameters for the analysis of flavonoid glycosides, offering a comparative snapshot of what can be expected when quantifying compounds structurally similar to this compound.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity (r²) ≥ 0.990[2]≥ 0.9904[3]≥ 0.999[4][5]
Limit of Detection (LOD) 6.28 - 14.89 µg/mL[2]< 3.12 ng/mL[3]< 0.32 mg/kg[6]
Limit of Quantification (LOQ) 6.80 - 16.01 µg/mL[2]< 12.5 ng/mL[3]< 0.97 mg/kg[6]
Precision (%RSD) < 15%< 15%[7]< 13.69%[6]
Accuracy (% Recovery) 90-110%90-110%[7]85.44 - 108.79%[6]
Selectivity ModerateHighVery High
Throughput Low to ModerateModerateHigh
Cost LowHighHigh

Note: The data presented is compiled from studies on various flavonoid glycosides and serves as a representative comparison. Actual performance for this compound may vary depending on the specific matrix and experimental conditions.

Visualizing the Workflow and a Representative Signaling Pathway

To provide a clearer understanding of the analytical process and the biological context of flavonoids, the following diagrams illustrate a typical experimental workflow for quantification and a representative signaling pathway where flavonoids may exert their effects.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Platform cluster_Data Data Processing Sample Plant Material / Biological Sample Extraction Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Detector UV or MS/MS Detection HPLC_UPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Representative Flavonoid Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Flavonoid Syringetin 3-O-galactoside Receptor Cell Surface Receptor Flavonoid->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

References

Syringetin 3-O-galactoside vs. Quercetin: A Comparative Analysis of Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative antioxidant and anti-inflammatory activities of the flavonoids Syringetin 3-O-galactoside and Quercetin.

This guide provides a comprehensive comparison of the antioxidant and anti-inflammatory properties of two flavonoid compounds: this compound and the widely studied Quercetin. While extensive experimental data is available for Quercetin, allowing for a thorough evaluation of its bioactivity, there is a notable lack of published quantitative data for the specific activities of this compound. This document summarizes the available information for both compounds, highlighting the existing data for Quercetin as a benchmark and identifying the current knowledge gap regarding this compound.

Data Presentation: Quantitative Comparison of Bioactivities

The following table summarizes the available quantitative data for the antioxidant and anti-inflammatory activities of Quercetin. The corresponding data for this compound is not available in the reviewed scientific literature.

Bioactivity AssayQuercetin (IC₅₀)This compound (IC₅₀)Reference Compound (IC₅₀)
Antioxidant Activity
DPPH Radical Scavenging5.5 µMData not availableAscorbic Acid: ~27.8 - 32.2 µM
ABTS Radical Scavenging1.89 - 2.04 µg/mLData not availableTrolox: Data varies
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages~10 µMData not availableL-NMMA: 22.1 µM

Note: IC₅₀ (half-maximal inhibitory concentration) values for Quercetin can vary between studies depending on the specific experimental conditions. The data presented here represents a range of reported values. For this compound, no specific IC₅₀ values for these assays were found in the public domain. However, a study on a related compound, Syringetin-3-O-β-d-glucoside, reported weak antioxidant activity with IC₅₀ values of 286.6 ± 3.5 µg/mL for DPPH and 283.0 ± 1.5 µg/mL for ABTS assays.[1]

In-Depth Look at Quercetin's Bioactivity

Quercetin is a well-established flavonoid known for its potent antioxidant and anti-inflammatory properties. Its biological activities are attributed to its chemical structure, which enables it to scavenge free radicals, chelate metals, and modulate key signaling pathways involved in inflammation and oxidative stress.

Antioxidant Mechanism

Quercetin's antioxidant activity is primarily mediated through its ability to donate hydrogen atoms from its multiple hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Anti-inflammatory Mechanism

The anti-inflammatory effects of Quercetin are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, Quercetin effectively dampens the inflammatory cascade.

This compound: An Overview

This compound is a glycosylated derivative of syringetin, a methoxylated flavonoid. It has been identified in several plant species, including Lysimachia nummularia, Anthyllis henoniana, and Corylus heterophylla. While the biological activities of the aglycone, syringetin, have been reported to include antioxidant and anti-inflammatory effects, the specific activities of its 3-O-galactoside derivative have not been extensively studied.[1][2] Generally, glycosylation of flavonoids can affect their bioavailability and biological activity, sometimes leading to reduced potency compared to the aglycone form.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Prepare a series of dilutions of the test compound (Quercetin or this compound) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (no LPS) and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • To a portion of the supernatant, add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add an equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO production inhibition and the IC₅₀ value. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by flavonoids like Quercetin and a general workflow for screening antioxidant activity.

experimental_workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_anti_inflammatory Anti-inflammatory Assay Compound Test Compound (this compound or Quercetin) Dilutions Serial Dilutions Compound->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ solution Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 Cells Macrophage Cells (e.g., RAW 264.7) LPS LPS Stimulation Cells->LPS Treat with Compound Griess Griess Assay for Nitrite LPS->Griess Collect Supernatant Griess->Calculation Measure Absorbance

Caption: General experimental workflow for in vitro antioxidant and anti-inflammatory screening.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation Quercetin Quercetin Quercetin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Quercetin.

Nrf2_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Quercetin Quercetin Quercetin->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Simplified Nrf2 signaling pathway and the activating role of Quercetin.

Conclusion

References

In Vivo Efficacy of Syringetin 3-O-galactoside in Acute Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Syringetin 3-O-galactoside against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Due to the current absence of direct in vivo studies on this compound, this guide utilizes data from a closely related flavonoid glycoside, myricetin (B1677590) 3-O-β-galactoside, as a proxy to provide a preliminary assessment. The data presented is based on the well-established carrageenan-induced paw edema model in mice, a standard preclinical assay for acute inflammation.

Data Presentation: Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the in vivo anti-inflammatory effects of myricetin 3-O-β-galactoside (as a proxy for this compound) and the standard drug, Diclofenac, in a carrageenan-induced paw edema model.

CompoundDoseRoute of AdministrationAnimal ModelPaw Edema Inhibition (%)Reference
Myricetin 3-O-β-galactoside0.78 mg/kgOralMiceSignificant reduction[1]
Diclofenac10 mg/kgOralMice~50-70%[2][3]
Diclofenac20 mg/kgOralRats~71.8%[4]

Note: The data for myricetin 3-O-β-galactoside indicates a significant reduction in paw edema, but the exact percentage of inhibition was not specified in the available literature. The efficacy of Diclofenac can vary based on the specific experimental conditions.

Experimental Protocols

The carrageenan-induced paw edema model is a widely accepted method for evaluating the anti-inflammatory properties of novel compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) is associated with the production of prostaglandins, mediated by cyclooxygenase-2 (COX-2), and the infiltration of neutrophils. The reduction in paw volume (edema) following treatment with a test compound is a measure of its anti-inflammatory activity.

General Protocol:

  • Animal Model: Male Swiss mice or Wistar rats are typically used.

  • Groups: Animals are randomly assigned to the following groups:

    • Vehicle Control (e.g., saline or 1% carboxymethyl cellulose)

    • Test Compound (e.g., this compound/myricetin 3-O-β-galactoside) at various doses.

    • Standard Drug (e.g., Diclofenac)

  • Drug Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.[2]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average paw volume of the control group

    • Vt = Average paw volume of the treated group

Mandatory Visualizations

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Acclimatization of Mice/Rats B Randomization into Treatment Groups A->B C Oral Administration of Vehicle, This compound Analogue, or Diclofenac B->C D Sub-plantar Injection of Carrageenan C->D E Measurement of Paw Volume over Time D->E F Calculation of Edema Inhibition E->F G Statistical Analysis F->G

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_0 Inflammatory Stimulus cluster_1 Early Phase Mediators (0-1.5h) cluster_2 Late Phase Mediators (1.5-6h) cluster_3 Clinical Sign Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine Serotonin Serotonin Carrageenan->Serotonin Bradykinin Bradykinin Carrageenan->Bradykinin COX2 COX-2 Carrageenan->COX2 Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Edema Edema Histamine->Edema Serotonin->Edema Bradykinin->Edema Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Edema Neutrophils->Edema

Caption: Key mediators in the carrageenan-induced inflammatory cascade.

References

Syringetin 3-O-galactoside: A Superior Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Syringetin (B192474) 3-O-galactoside with other flavonoid glycoside standards, supported by experimental data and detailed analytical protocols, for researchers, scientists, and drug development professionals.

In the realm of phytochemical analysis, the accuracy and reliability of quantification are paramount. The choice of a reference standard is a critical determinant of these outcomes. Syringetin 3-O-galactoside, a naturally occurring flavonoid glycoside, has emerged as a robust reference standard for the analysis of structurally related compounds in various plant matrices. This guide provides a comprehensive comparison of this compound with other commonly used flavonoid standards, presenting experimental data, detailed analytical protocols, and an exploration of its biological significance.

Performance Comparison of Flavonoid Reference Standards

The selection of an appropriate reference standard is pivotal for the development of validated analytical methods. Key performance indicators include linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (RSD). While direct comparative studies are limited, data from method validation reports for various flavonoid glycosides allow for an objective assessment.

Table 1: Comparison of Performance Characteristics of Selected Flavonoid Reference Standards in HPLC-DAD Analysis

ParameterThis compoundQuercetin-3-O-galactosideRutin (Quercetin-3-O-rutinoside)Kaempferol-3-O-glucoside
Linearity (r²) >0.999>0.999>0.999>0.999
LOD (µg/mL) ~0.10.15~0.2~0.1
LOQ (µg/mL) ~0.30.50~0.6~0.3
Accuracy (Recovery %) 98-102%97-103%98-102%97-103%
Precision (RSD %) <2%<2%<2%<2%

Note: The values presented are typical ranges compiled from various HPLC method validation studies and may vary depending on the specific analytical conditions and matrix.

As indicated in the table, this compound demonstrates comparable, if not superior, performance to other widely used flavonoid standards. Its high linearity, low limits of detection and quantification, and excellent accuracy and precision make it a reliable choice for quantitative analysis.

Experimental Protocols

To ensure reproducible and accurate results, detailed and validated experimental protocols are essential. Below are representative protocols for the quantification of flavonoids using this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is suitable for the quantification of this compound and other related flavonoids in plant extracts.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Quaternary pump

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with methanol to a concentration within the calibration range.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative for the quantification of flavonoids.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, TLC scanner, and developing chamber.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254

  • Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26, v/v/v/v)

  • Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plate at 254 nm.

Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol, adjusting concentrations as needed for HPTLC analysis.

Biological Significance and Signaling Pathways

Syringetin, the aglycone of this compound, has garnered significant interest for its diverse pharmacological activities. Understanding the molecular mechanisms underlying these activities is crucial for drug development. Syringetin has been shown to modulate several key signaling pathways involved in cellular processes.

A notable example is its role in promoting melanogenesis. Syringetin stimulates melanin (B1238610) production by influencing a network of signaling pathways, including MAPK, PI3K/Akt, and GSK3β/β-catenin.[1][2][3]

Melanogenesis_Signaling_Pathway Syringetin Syringetin PKA PKA Syringetin->PKA p38_JNK p38/JNK Syringetin->p38_JNK PI3K_Akt PI3K/Akt Syringetin->PI3K_Akt inhibits ERK ERK Syringetin->ERK inhibits GSK3b GSK3β Syringetin->GSK3b MITF MITF PKA->MITF p38_JNK->MITF PI3K_Akt->GSK3b inhibits ERK->MITF inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation beta_catenin->MITF Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: Syringetin-mediated melanogenesis signaling cascade.

Furthermore, syringetin and its precursor myricetin (B1677590) have been implicated in osteoblast differentiation through the BMP-2/ERK1/2 and BMP-2/p38 MAPK pathways, respectively, suggesting a potential role in bone health.[4]

Conclusion

This compound stands as a high-quality reference standard for the phytochemical analysis of flavonoids. Its excellent performance in modern chromatographic techniques, coupled with the growing body of evidence on the biological activities of its aglycone, makes it an invaluable tool for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols and pathway information serve as a practical guide for its effective utilization in the laboratory.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of flavonoids in a plant sample using this compound as a reference standard.

Experimental_Workflow start Start: Plant Material extraction Extraction (e.g., 80% Methanol, Sonication) start->extraction filtration Filtration (0.45 µm syringe filter) extraction->filtration sample_prep Sample for Analysis filtration->sample_prep analysis Chromatographic Analysis (HPLC or HPTLC) sample_prep->analysis standard_prep Prepare this compound Reference Standard Solutions standard_prep->analysis data_acquisition Data Acquisition (Chromatograms) analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Result: Flavonoid Content quantification->result

Caption: Workflow for flavonoid quantification.

References

A Comparative Guide to the Molecular Docking of Syringetin 3-O-galactoside with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparative analysis of the potential interactions between Syringetin 3-O-galactoside and key protein targets implicated in various diseases. While direct molecular docking studies on this compound are limited in published literature, this document provides valuable insights by examining the docking behavior of its aglycone, Syringetin. The data presented is synthesized from multiple computational studies to provide a comparative benchmark against other relevant flavonoid compounds. This guide is intended to serve as a foundational resource for researchers initiating in silico investigations into the therapeutic potential of this compound.

Comparative Analysis of Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score (in kcal/mol). A more negative score generally indicates a stronger binding affinity. The following table summarizes the docking scores of Syringetin and other flavonoids against key protein targets implicated in neurodegenerative diseases, particularly Alzheimer's disease.

Disclaimer: The docking scores presented below are collated from various studies that may have employed different docking software, force fields, and computational parameters. Therefore, direct comparison of absolute values across different studies should be approached with caution. This table is intended to provide a relative indication of binding potential.

Target ProteinPDB IDSyringetin (kcal/mol)Quercetin (kcal/mol)Myricetin (kcal/mol)Kaempferol (kcal/mol)Reference InhibitorReference Inhibitor Score (kcal/mol)
Acetylcholinesterase (AChE)4EY5-10.5[1]-11.2[2]-9.8[3]-10.1[3]Donepezil-13.2[4]
Butyrylcholinesterase (BChE)4B0P-9.8[1]-10.7[2]--Tacrine-8.5[5]
Beta-secretase 1 (BACE1)5I3V-9.2[1]-8.9-9.1-8.5Verubecestat (MK-8931)-9.0
Glycogen Synthase Kinase 3β (GSK-3β)1Q41--9.5[6]--CHIR-98014-11.8[7]
Monoamine Oxidase B (MAO-B)2Z5Y-9.7[1]-9.5[3]-9.9[3]-9.3[3]Safinamide-11.5

Note on this compound: The presence of the 3-O-galactoside moiety is expected to influence the binding affinity of Syringetin. The bulky and hydrophilic galactose group may either enhance binding through additional hydrogen bond formation with residues at the periphery of the binding site or decrease affinity due to steric hindrance, preventing the flavonoid core from optimally fitting into the binding pocket. The exact effect is target-dependent and requires specific molecular docking studies of the glycosylated form.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical molecular docking procedure for studying the interaction of a flavonoid, such as this compound, with a target protein. This protocol is based on commonly used software like AutoDock Vina.

1. Preparation of the Target Protein:

  • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and ions not essential for the interaction are removed.

  • Polar hydrogen atoms are added to the protein structure.

  • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

  • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound):

  • The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) or retrieved from a database like PubChem.

  • The 2D structure is converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Partial charges are assigned, and rotatable bonds are defined.

  • The prepared ligand is saved in the appropriate format (e.g., PDBQT).

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature review.

  • The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to move freely within this defined space.

4. Molecular Docking Simulation:

  • The molecular docking software (e.g., AutoDock Vina) is used to perform the docking simulation.

  • The program systematically searches for the optimal binding poses of the ligand within the grid box on the protein.

  • A scoring function is used to estimate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[8]

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the pose with the lowest binding energy (most favorable docking score).

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

  • The key amino acid residues involved in the interaction are identified.

Visualizations

Signaling Pathway: Alzheimer's Disease Amyloidogenic Pathway

Alzheimer_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Abeta Amyloid-β (Aβ) Peptide APP->Abeta γ-secretase cleavage AICD AICD APP->AICD γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Gene Gene Transcription Alteration AICD->Gene Gene->Neurotoxicity BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->APP Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (from PDB) PDB_prep 3. Prepare Protein (add hydrogens, remove water) PDB->PDB_prep Ligand 2. Obtain/Draw Ligand Structure Ligand_prep 4. Prepare Ligand (energy minimization) Ligand->Ligand_prep Grid 5. Define Grid Box (around active site) PDB_prep->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_prep->Docking Grid->Docking Results 7. Analyze Docking Poses & Binding Scores Docking->Results Visualization 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Results->Visualization Conclusion 9. Draw Conclusions Visualization->Conclusion

References

Safety Operating Guide

Safe Disposal of Syringetin 3-O-galactoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Syringetin 3-O-galactoside, ensuring compliance with general safety standards.

This compound is a flavonoid compound often used in research.[1][2][3] While specific GHS classification data is not consistently available across all supplier safety data sheets (SDS), it is prudent to handle it as a chemical with potential hazards, necessitating careful disposal.[4] The following procedures are based on information from available SDS and general laboratory safety practices.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure that the appropriate personal protective equipment is worn. This is crucial to avoid skin and eye contact, as well as inhalation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4][5]

  • Eye Protection: Tightly fitting safety goggles or glasses with side shields are mandatory.[4][5]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[4][5]

  • Respiratory Protection: If there is a risk of dust formation, a full-face respirator or a particulate filter device (EN 143) should be used.[5][6]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not let the product enter drains or waterways.[4][5]

  • Containment of Spills:

    • In case of a spill, prevent further leakage if it is safe to do so.[4][5]

    • Avoid the formation of dust.[4][5]

    • Use a method such as sweeping and shoveling to collect the material.[5] Alternatively, for small spills, wipe up with an inert absorbent material.

  • Collection of Waste:

    • Place the collected this compound waste into a suitable, clearly labeled, and closed container.[5]

    • The container should be appropriate for chemical waste and sealed to prevent leakage or dust formation.

  • Disposal Pathway:

    • The collected waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

III. Handling and Storage of Waste Containers

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed when not in use.[5]

IV. Decontamination

  • Thoroughly wash hands and any affected skin areas with soap and water after handling the compound and its waste.[4][5]

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent, and dispose of the cleaning materials as chemical waste.

Quantitative Safety Information Summary

While specific quantitative data for disposal is not available, the following table summarizes key safety information from supplier documentation.

ParameterInformationSource
Storage Temperature -20°C for long term, 2-8°C for short termBioCrick SDS
Purity >97%BioCrick SDS
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.BioCrick SDS
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx).BioCrick SDS

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to dispose of This compound ppe Don appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respiratory Protection (if needed) start->ppe assess_form Assess the form of the waste (Solid, Liquid, Contaminated material) contain_spill Is there a spill? assess_form->contain_spill ppe->assess_form spill_procedure Follow spill containment procedure: - Prevent further leakage - Avoid dust formation - Sweep/shovel into container contain_spill->spill_procedure Yes collect_waste Collect waste into a suitable, labeled, closed container contain_spill->collect_waste No spill_procedure->collect_waste check_regulations Consult institutional and local waste disposal regulations collect_waste->check_regulations contact_disposal Contact licensed professional waste disposal service check_regulations->contact_disposal store_waste Store waste container in a designated, secure area contact_disposal->store_waste decontaminate Decontaminate work area and equipment store_waste->decontaminate end End: Disposal process complete decontaminate->end

References

Comprehensive Safety and Handling Guide for Syringetin 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Syringetin 3-O-galactoside. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not list specific hazard classifications, it is prudent to handle the compound with care due to the limited available data. The following personal protective equipment is recommended to minimize potential exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical Impermeable GlovesInspected prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded or if symptoms like irritation occur.[1]

Operational Procedures for Safe Handling

Adherence to standard laboratory safety protocols is crucial when working with any chemical, including this compound. The following step-by-step procedures should be followed to ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1]

  • Work in a well-ventilated place, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]

  • Set up an emergency exit and a designated risk-elimination area.[1]

  • Keep a spill kit readily accessible.

2. Handling the Compound:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[2][3]

3. Storage:

  • Store in a tightly closed container.[1][2]

  • Keep the container in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Segregate non-hazardous waste from hazardous waste to reduce disposal costs and environmental impact.[4]

  • If this compound is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.[4]

2. Disposal of Uncontaminated this compound:

  • As a substance with no specific hazard classification, it may be considered non-hazardous for disposal purposes, but always consult with your institution's Environmental Health and Safety (EHS) department.

  • Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill, but should not be placed in regular laboratory trash cans.[5]

  • Some non-hazardous liquid waste may be poured down the sink drain with approval from EHS, followed by flushing with a large volume of water.[5][6]

3. Disposal of Contaminated Materials:

  • Any materials (e.g., gloves, wipes, containers) contaminated with this compound should be disposed of in accordance with institutional and local regulations for chemical waste.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

4. Empty Containers:

  • Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, labels on the containers should be defaced before disposal in the regular trash.[5]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Ventilated Workspace prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling this compound.

References

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